Lithium;cyclohex-2-en-1-one
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
189374-56-9 |
|---|---|
Molecular Formula |
C6H8LiO+ |
Molecular Weight |
103.1 g/mol |
IUPAC Name |
lithium;cyclohex-2-en-1-one |
InChI |
InChI=1S/C6H8O.Li/c7-6-4-2-1-3-5-6;/h2,4H,1,3,5H2;/q;+1 |
InChI Key |
RWTIEZAGXWVTKI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CC=CC(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Lithium Enolate Formation from Cyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective formation of lithium enolates from α,β-unsaturated ketones such as cyclohex-2-en-1-one is a cornerstone of modern synthetic organic chemistry, enabling a wide array of carbon-carbon bond-forming reactions. The ability to selectively deprotonate at the α- or γ'-position to generate the corresponding dienolates is crucial for controlling the outcome of subsequent alkylation, aldol, and Michael reactions. This technical guide provides a comprehensive overview of the mechanisms governing the formation of lithium enolates from cyclohex-2-en-1-one, with a particular focus on the kinetic and thermodynamic control elements that dictate regioselectivity. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers in drug development and chemical synthesis.
Introduction
Cyclohex-2-en-1-one is a versatile building block in organic synthesis due to its multiple reactive sites. The generation of its lithium enolates through deprotonation with strong lithium amide bases is a common strategy to form nucleophilic intermediates. The presence of two distinct acidic protons, at the α (C6) and γ' (C4) positions, leads to the potential formation of two different dienolates: the 2,4-dienolate and the 2,5-dienolate. The selective formation of one of these regioisomers is paramount for achieving desired synthetic outcomes.
This guide will explore the factors influencing this regioselectivity, including the choice of lithium base, reaction temperature, and solvent.
Mechanism of Deprotonation: Kinetic vs. Thermodynamic Control
The regioselectivity of deprotonation of cyclohex-2-en-1-one is primarily governed by the principles of kinetic and thermodynamic control.[1][2]
-
Kinetic Control: Under kinetically controlled conditions, the product that is formed fastest is the major product.[1] This is typically achieved by using a strong, sterically hindered base at a low temperature.[3] The rate of proton abstraction is the determining factor.
-
Thermodynamic Control: Under thermodynamically controlled conditions, the reaction is allowed to reach equilibrium, and the most stable product predominates.[2] This is generally favored by using a less hindered or weaker base at higher temperatures, allowing for proton exchange and equilibration to the most stable enolate isomer.
Formation of the Kinetic Enolate (2,4-Dienolate)
Deprotonation at the α-position (C6) of cyclohex-2-en-1-one is sterically less hindered and the protons are generally more acidic due to their proximity to the carbonyl group. Consequently, a strong, bulky base like Lithium Diisopropylamide (LDA) will preferentially abstract a proton from this position, especially at low temperatures (e.g., -78 °C).[3] This rapid and irreversible deprotonation leads to the formation of the lithium 2,4-cyclohexadienolate , the kinetic product.
Formation of the Thermodynamic Enolate (2,5-Dienolate)
The thermodynamic stability of the resulting dienolate determines the product under equilibrating conditions. While the 2,4-dienolate is formed faster, the 2,5-dienolate, which benefits from a more substituted double bond, is generally considered to be the more thermodynamically stable isomer. To achieve the formation of the lithium 2,5-cyclohexadienolate , reaction conditions that allow for equilibrium are necessary. This typically involves using a smaller, less hindered lithium amide or a slight excess of the ketone to facilitate proton exchange, often at temperatures higher than -78 °C.
Role of Lithium Bases
The choice of the lithium amide base is a critical factor in controlling the regioselectivity of deprotonation.
| Lithium Base | Structure | pKa of Conjugate Acid | Key Characteristics & Impact on Regioselectivity |
| Lithium Diisopropylamide (LDA) | LiN(i-Pr)₂ | ~36 | Highly hindered, strong base. Favors irreversible deprotonation at the less sterically hindered α-position (C6) at low temperatures, leading to the kinetic 2,4-dienolate.[3] |
| Lithium Hexamethyldisilazide (LiHMDS) | LiN(SiMe₃)₂ | ~26 | Strong, but less basic and slightly less hindered than LDA. Can also be used to form the kinetic enolate, but may lead to equilibration towards the thermodynamic product at higher temperatures. |
| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | Li(2,2,6,6-Me₄C₅H₆N) | ~37 | Extremely hindered base. Primarily used for highly selective deprotonation where other bases might fail or lead to side reactions. Expected to strongly favor the kinetic 2,4-dienolate. |
Influence of Reaction Conditions
Beyond the choice of base, other experimental parameters significantly influence the outcome of the enolate formation.
Temperature
Low temperatures, typically -78 °C, are crucial for ensuring kinetic control.[3] At these temperatures, the rate of the competing deprotonation at the γ'-position is significantly slower, and the reverse reaction (reprotonation of the kinetic enolate) is suppressed. Warming the reaction mixture can lead to equilibration and formation of the thermodynamically more stable enolate.
Solvent
Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for the formation of lithium enolates. Its ability to solvate the lithium cation is important for the solubility and reactivity of the lithium amide base. The presence of coordinating additives like hexamethylphosphoramide (HMPA) can influence the aggregation state of the lithium enolate and its subsequent reactivity, though its use is often avoided due to toxicity. The polarity and coordinating ability of the solvent can impact the position of the monomer-dimer equilibrium of the lithium amide, which in turn can affect its reactivity and selectivity.[4]
Experimental Protocols
General Procedure for the Kinetically Controlled Formation and Silylation of the 2,4-Dienolate
This protocol describes a general method for the formation of the kinetic lithium enolate of cyclohex-2-en-1-one and its subsequent trapping as a silyl enol ether, a stable derivative that is useful for characterization and further reactions.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Cyclohex-2-en-1-one, freshly distilled
-
Trimethylsilyl chloride (TMSCl), freshly distilled
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septum, add anhydrous THF (10 mL) and freshly distilled diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.05 eq) dropwise via syringe.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of freshly distilled cyclohex-2-en-1-one (1.0 eq) in anhydrous THF (2 mL) dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium 2,4-dienolate.
-
Add freshly distilled trimethylsilyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding silyl enol ether.
Spectroscopic Characterization
While complete NMR data for the unstable lithium enolates in solution is challenging to obtain and often proprietary, the characterization is typically performed on their stable silyl enol ether derivatives.
Expected ¹H NMR (CDCl₃, δ) signals for 1-(trimethylsiloxy)-cyclohexa-1,3-diene (from kinetic 2,4-dienolate):
-
~5.8-6.2 ppm (m, 2H): Olefinic protons at C3 and C4.
-
~4.8-5.0 ppm (m, 1H): Olefinic proton at C2.
-
~2.1-2.3 ppm (m, 4H): Allylic protons at C5 and C6.
-
~0.2 ppm (s, 9H): Protons of the trimethylsilyl group.
Expected ¹³C NMR (CDCl₃, δ) signals for 1-(trimethylsiloxy)-cyclohexa-1,3-diene:
-
~150-155 ppm: C1 (carbon bearing the silyloxy group).
-
~120-130 ppm: Olefinic carbons (C3, C4).
-
~100-105 ppm: Olefinic carbon (C2).
-
~20-30 ppm: Aliphatic carbons (C5, C6).
-
~0 ppm: Carbon of the trimethylsilyl group.
Conclusion
The formation of lithium enolates from cyclohex-2-en-1-one is a highly controllable process, where the choice of lithium amide base and reaction temperature are the primary determinants of regioselectivity. The use of strong, sterically demanding bases such as LDA at low temperatures reliably affords the kinetic 2,4-dienolate through deprotonation at the α-position. Conversely, conditions that permit equilibration can favor the formation of the more thermodynamically stable 2,5-dienolate. A thorough understanding of these principles and the application of precise experimental protocols are essential for leveraging the synthetic potential of cyclohex-2-en-1-one in the development of complex molecules and pharmaceutical agents. Further research into the nuanced effects of solvent and additives on the aggregation state and reactivity of these dienolates will continue to refine their synthetic applications.
References
- 1. Kinetic and NMR spectroscopic studies of chiral mixed sodium/lithium amides used for the deprotonation of cyclohexene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Experimental and theoretical studies on stereo- and regioselectivity in intramolecular nitrone-alkene cycloaddition of hept-6-enoses derived from carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Kinetic and Thermodynamic Enolates of Cyclohex-2-en-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The regioselective formation of enolates from α,β-unsaturated ketones such as cyclohex-2-en-1-one is a cornerstone of modern synthetic organic chemistry, enabling precise carbon-carbon bond formation. Control over which enolate regioisomer is formed—the kinetic or the thermodynamic—is dictated by a careful selection of reaction parameters, including base, solvent, and temperature. This guide provides a comprehensive overview of the principles governing the formation of the kinetic and thermodynamic enolates of cyclohex-2-en-1-one, detailed experimental protocols for their selective generation, and a comparative analysis of the controlling factors.
Introduction: The Principle of Kinetic vs. Thermodynamic Control
Asymmetric ketones with multiple enolizable protons can form two or more distinct enolate regioisomers. The distribution of these products can be governed by either kinetic or thermodynamic control.[1]
-
Kinetic Control: Under conditions that are rapid, quantitative, and irreversible, the reaction is kinetically controlled, favoring the formation of the product that is formed the fastest. This is typically the enolate resulting from the removal of the most sterically accessible and most acidic proton.[2][3] These conditions usually involve a strong, sterically hindered base at very low temperatures.[4][5]
-
Thermodynamic Control: Under conditions where enolate formation is reversible, an equilibrium is established between the ketone and the various enolate isomers.[1] This equilibrium will favor the most stable enolate, leading to the thermodynamic product. These conditions typically involve a weaker base (or a substoichiometric amount of a strong base) and higher temperatures to facilitate the equilibration.[6]
Enolate Formation from Cyclohex-2-en-1-one
Cyclohex-2-en-1-one presents a more complex system than a simple saturated ketone. It possesses two primary sites for deprotonation: the α' (alpha-prime) position (C6) and the γ (gamma) position (C4).
-
The Kinetic Enolate (α'-Deprotonation): Removal of a proton from the α' (C6) position is the kinetically favored process. This is due to the greater steric accessibility of the C6 protons compared to the protons at the α (C2) position, which are part of the double bond.[7] The resulting enolate is a cross-conjugated dienolate, specifically the 1,5-dienolate. While it forms faster, it is the less stable of the two major isomers.
-
The Thermodynamic Enolate (γ-Deprotonation): The removal of a proton from the γ (C4) position leads to the formation of a fully conjugated, linear dienolate (the 1,3-dienolate). This extended conjugation results in greater delocalization of the negative charge, making this the more thermodynamically stable enolate.[7]
Data Presentation: Conditions for Selective Enolate Formation
The selective generation of either the kinetic or thermodynamic enolate is achieved by manipulating the reaction conditions. The key variables and their impact are summarized below.
| Parameter | Kinetic Control (Favors α'-Enolate) | Thermodynamic Control (Favors γ-Enolate) | Rationale |
| Base | Strong, sterically hindered (e.g., LDA) | Strong, non-hindered (e.g., KH, NaH) or weaker bases (e.g., alkoxides) | A bulky base like LDA preferentially abstracts the more accessible α' proton.[4][5] Smaller or weaker bases allow for equilibration to the more stable γ-enolate.[6] |
| Temperature | Low (-78 °C) | Higher (0 °C to Room Temperature) | Low temperature prevents the reversal of the initial deprotonation, locking in the kinetic product.[3] Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium.[1] |
| Reaction Time | Short | Long | Short reaction times favor the faster-forming product.[7] Longer times are necessary to ensure the system has fully equilibrated to the thermodynamic product. |
| Solvent | Aprotic (e.g., THF) | Aprotic (e.g., THF) or Protic | Aprotic solvents are standard for enolate formation with strong bases. Protic solvents can facilitate proton exchange, aiding equilibration. |
| Resulting Silyl Enol Ether | 1-(Trimethylsilyloxy)cyclohexa-1,5-diene | 3-(Trimethylsilyloxy)cyclohexa-1,3-diene | Trapping the enolate with an electrophile like TMSCl provides a stable product for analysis and further reaction. |
Mandatory Visualizations
Reaction Pathway Diagram
The following diagram illustrates the selective deprotonation of cyclohex-2-en-1-one to form either the kinetic or thermodynamic enolate.
Experimental Workflow Diagram
This diagram outlines the decision-making process and workflow for the selective generation and subsequent reaction of the desired enolate.
Experimental Protocols
The following protocols are representative methods for achieving kinetic and thermodynamic control in the alkylation of a cyclohexanone system, adapted from a reliable procedure in Organic Syntheses.[7] While the original substrate is 2-benzyl-6-methylcyclohexanone, the principles and procedures are directly applicable to cyclohex-2-en-1-one.
Protocol for Kinetic Enolate Formation and Alkylation
This procedure favors the formation of the less substituted, kinetic enolate via irreversible deprotonation.
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled.
-
Solvent and Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF, ~200 mL per 25 mmol of ketone) and cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise via syringe to the cooled solvent.
-
Ketone Addition: A solution of cyclohex-2-en-1-one (1.0 equivalent) in a small volume of anhydrous THF is added slowly to the LDA solution at -78 °C over 10-15 minutes. The mixture is stirred for an additional 30-45 minutes at this temperature to ensure complete enolate formation.
-
Alkylation/Trapping: The electrophile (e.g., methyl iodide, 1.2 equivalents, or chlorotrimethylsilane, 1.2 equivalents) is added neat via syringe. The reaction mixture is stirred at -78 °C for 1-2 hours or until analysis (TLC, GC) indicates consumption of the enolate.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography or distillation to yield the α'-alkylated product.
Protocol for Thermodynamic Enolate Formation and Alkylation
This procedure allows for equilibration to the more stable, conjugated enolate prior to reaction.
-
Apparatus Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.
-
Base Preparation: A dispersion of potassium hydride (KH) in mineral oil (1.2 equivalents) is washed with anhydrous hexane under a nitrogen atmosphere to remove the oil. Anhydrous THF (~150 mL per 25 mmol of ketone) is added.
-
Ketone Addition: A solution of cyclohex-2-en-1-one (1.0 equivalent) in anhydrous THF is added slowly to the KH suspension at room temperature. The mixture is stirred at room temperature for 1-2 hours to allow for complete deprotonation and equilibration to the thermodynamic enolate. The evolution of hydrogen gas should be monitored.
-
Alkylation/Trapping: The electrophile (e.g., methyl iodide, 1.2 equivalents) is added dropwise to the enolate solution at room temperature. The reaction is gently heated to reflux for 2-4 hours or until complete, as monitored by TLC or GC.
-
Workup: The reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride or water.
-
Purification: The mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by chromatography or distillation to afford the γ-alkylated product.
Conclusion
The ability to selectively generate either the kinetic (α') or thermodynamic (γ) enolate of cyclohex-2-en-1-one is a powerful tool in synthetic chemistry. Kinetic control, achieved with strong, bulky bases at low temperatures, provides rapid access to the less substituted 1,5-dienolate. In contrast, thermodynamic control, facilitated by conditions that permit equilibration, yields the more stable, conjugated 1,3-dienolate. A thorough understanding and precise application of these principles, as outlined in the provided protocols, enable researchers to dictate the regiochemical outcome of subsequent reactions, thereby crafting complex molecular architectures with high fidelity.
References
The Decisive Role of the Lithium Cation in Enolate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium enolates are cornerstone intermediates in organic synthesis, pivotal for the construction of carbon-carbon bonds. The reactivity and selectivity of these powerful nucleophiles are intricately governed by the lithium cation. This technical guide provides an in-depth analysis of the multifaceted role of the lithium cation in enolate reactivity, with a focus on aggregation states, the influence of solvents and additives, and the implications for stereoselectivity in alkylation reactions. Through a comprehensive review of spectroscopic, kinetic, and computational studies, this document aims to equip researchers with a thorough understanding of the factors that control the behavior of lithium enolates, enabling more precise and predictable outcomes in synthetic endeavors.
The Influence of the Lithium Cation on Enolate Structure: Aggregation
In solution, lithium enolates are not typically monomeric species. Instead, they exist in equilibrium between various aggregated states, including dimers, tetramers, and in some cases, hexamers.[1][2][3] The lithium cation, with its high charge density, acts as a Lewis acidic center, coordinating with the enolate oxygen to form these aggregates. The degree of aggregation is a critical determinant of the enolate's reactivity and is heavily influenced by the solvent, the steric and electronic properties of the enolate itself, and the presence of additives.[2][4]
The general equilibrium for enolate aggregation can be represented as follows:
Caption: Equilibrium between monomeric, dimeric, and tetrameric lithium enolate species in solution.
Generally, in weakly coordinating solvents like toluene, higher-order aggregates such as tetramers are favored.[4] In more strongly coordinating ethereal solvents like tetrahydrofuran (THF), the solvent molecules compete with the enolate oxygen for coordination to the lithium cation, leading to a shift in the equilibrium towards lower aggregation states, primarily dimers and monomers.[4]
The Role of Solvents and Additives in Modulating Reactivity
The choice of solvent and the use of additives are paramount in controlling the reactivity of lithium enolates. These components directly influence the aggregation state and the nature of the ion pair, thereby tuning the nucleophilicity of the enolate.
Solvent Effects
The coordinating ability of the solvent plays a crucial role in deaggregating the less reactive enolate oligomers into more reactive monomeric species.
-
Tetrahydrofuran (THF): A commonly used solvent that effectively solvates the lithium cation, promoting the formation of dimers and, to a lesser extent, monomers.[4]
-
1,2-Dimethoxyethane (DME): As a bidentate ligand, DME can chelate the lithium cation, leading to a greater proportion of monomeric enolates compared to THF.[5]
-
Hexamethylphosphoramide (HMPA): A highly polar, strongly coordinating additive that is exceptionally effective at breaking down enolate aggregates into monomers.[5] Even small amounts of HMPA can dramatically increase the rate of alkylation by favoring the formation of the highly reactive monomeric enolate.[5]
References
- 1. Why is alkylation of an enolate accompanied by so much polyalkylation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. ethz.ch [ethz.ch]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Aggregation and reactivity of the cesium enolate of 6-phenyl-alpha-tetralone: comparison with the lithium enolate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Regiochemical Crossroads: A Technical Guide to 1,2- versus 1,4-Conjugate Addition to Cyclohexenone
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of α,β-unsaturated ketones is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. Cyclohexenone, a common building block, presents two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). Nucleophilic attack can therefore proceed via two distinct pathways: direct 1,2-addition to the carbonyl group, yielding an allylic alcohol, or 1,4-conjugate addition (Michael addition) to the β-carbon, resulting in a substituted cyclohexanone. The ability to control the regioselectivity of this addition is paramount for achieving desired synthetic outcomes. This technical guide provides an in-depth analysis of the factors governing this selectivity, detailed experimental considerations, and a summary of quantitative data.
The Decisive Factors: Hard and Soft Nucleophiles, and Thermodynamic versus Kinetic Control
The regiochemical outcome of the nucleophilic addition to cyclohexenone is primarily dictated by the nature of the nucleophile, a concept elegantly explained by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon, with its significant positive charge density, is considered a "hard" electrophilic center. In contrast, the β-carbon, part of a polarizable π-system, is a "soft" electrophilic center.
-
1,2-Addition: "Hard" nucleophiles, characterized by high charge density and low polarizability, preferentially attack the hard carbonyl carbon. Organolithium and Grignard reagents are classic examples of hard nucleophiles that overwhelmingly favor 1,2-addition to cyclohexenone.[1][2][3][4] This reaction is typically fast and irreversible, placing it under kinetic control.[5][6][7][8]
-
1,4-Conjugate Addition: "Soft" nucleophiles, which are more polarizable and have a more diffuse charge, selectively attack the soft β-carbon. Organocuprates, also known as Gilman reagents, are the archetypal soft nucleophiles used to effect 1,4-addition.[2][9][10][11] This pathway often leads to the more thermodynamically stable product, as the strong carbon-oxygen double bond is retained.[5][6][7]
The reaction conditions, particularly temperature, can also influence the product distribution. Lower temperatures tend to favor the kinetically controlled product (the one that forms faster), which is often the 1,2-adduct.[12][13][14] Higher temperatures can allow for an equilibrium to be established, favoring the more stable thermodynamic product, typically the 1,4-adduct.[12][13][14]
Reaction Mechanisms
The distinct regioselectivity of hard and soft nucleophiles stems from their different mechanistic pathways.
1,2-Addition Mechanism (Grignard Reagent): The reaction of a Grignard reagent with cyclohexenone is believed to proceed through a six-membered transition state, leading directly to the formation of the magnesium alkoxide of the allylic alcohol.[1][3]
1,4-Conjugate Addition Mechanism (Organocuprate): The mechanism of conjugate addition with organocuprates is more complex. It is proposed to involve the initial formation of a π-complex between the copper reagent and the carbon-carbon double bond of the enone.[11] This is followed by nucleophilic attack of the alkyl group from copper to the β-carbon, forming a copper(III) intermediate. Reductive elimination then yields the enolate and a copper(I) species.[9][11]
Quantitative Data Summary
The following table summarizes quantitative data on the regioselectivity of nucleophilic additions to cyclohexenone under various conditions.
| Nucleophile/Catalyst System | Reagent | Solvent | Temperature (°C) | Product Ratio (1,4:1,2) | Yield (%) | Reference |
| Grignard Reagent | PhMgBr | Not specified | Not specified | 1,2-adduct major | 95 (of 1,2-adduct) | [1][3] |
| Copper-Catalyzed Grignard | EtMgCl | Not specified | Not specified | 43:57 | Not specified | [15] |
| Copper-Catalyzed Grignard | EtMgCl | Not specified | Not specified | 61:39 | Not specified | [15] |
| Copper-Catalyzed Grignard | EtMgCl | Not specified | Not specified | 71:29 | Not specified | [15] |
| Copper-Catalyzed Grignard | EtMgBr | Not specified | -60 | 95:5 | Not specified | [15] |
| Copper-Catalyzed Grignard | EtMgBr | Not specified | Not specified | 90:10 | Not specified | [15] |
Experimental Protocols
While detailed, step-by-step protocols are highly substrate and reagent-specific, the following provides a general methodology for achieving selective 1,2- and 1,4-addition to cyclohexenone.
General Procedure for 1,2-Addition (using a Grignard Reagent)
-
Preparation of the Grignard Reagent: The Grignard reagent is typically prepared by reacting the corresponding alkyl or aryl halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition to Cyclohexenone: A solution of cyclohexenone in anhydrous ether is cooled in an ice bath (0 °C). The freshly prepared Grignard reagent solution is then added dropwise to the stirred cyclohexenone solution.
-
Quenching: After the addition is complete and the reaction is stirred for an appropriate time, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation.
General Procedure for 1,4-Conjugate Addition (using an Organocuprate)
-
Preparation of the Organocuprate (Gilman Reagent): An organolithium reagent (two equivalents) is added to a suspension of a copper(I) salt, such as copper(I) iodide or copper(I) bromide, in an anhydrous ether solvent at a low temperature (e.g., -78 °C) under an inert atmosphere. This forms the lithium diorganocuprate.
-
Conjugate Addition: A solution of cyclohexenone in an anhydrous ether solvent is cooled to a low temperature (e.g., -78 °C). The freshly prepared Gilman reagent is then added to the stirred cyclohexenone solution.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The workup and purification procedure is similar to that described for the 1,2-addition.
Visualizing the Pathways
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Reaction pathways for 1,2- and 1,4-addition to cyclohexenone.
Caption: Logical workflow for selecting reagents and conditions.
References
- 1. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - ECHEMI [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition) [jove.com]
- 5. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic chemistry - 1,4 (conjugate) addition in unsaturated aldehydes and ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Alpha, Beta-Unsaturated Ketone Enolates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of alpha,beta-unsaturated ketone enolates. These reactive intermediates are of significant interest in organic synthesis, particularly in the context of drug development, due to their versatile reactivity and the stereochemical control they can offer in carbon-carbon bond formation. This document details their structure, reactivity, and spectroscopic characterization, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Electronic Structure and Properties
Alpha,beta-unsaturated ketone enolates are ambient nucleophiles, meaning they possess two potentially reactive sites: the alpha-carbon and the oxygen atom. The negative charge is delocalized across the O-C-C pi-system through resonance. This delocalization is key to their stability and reactivity.
The resonance structures illustrate the distribution of electron density, with the negative charge shared between the oxygen and the alpha-carbon. While the resonance form with the negative charge on the more electronegative oxygen atom is a major contributor to the overall hybrid, these enolates typically react as carbon nucleophiles in many synthetic applications.
dot
Caption: Resonance delocalization in an α,β-unsaturated ketone enolate.
Acidity of Alpha-Protons
The formation of an enolate occurs through the deprotonation of a proton on the alpha-carbon (the carbon adjacent to the carbonyl group). The acidity of these protons is significantly higher than that of protons on a typical alkane due to the electron-withdrawing inductive effect of the carbonyl group and the resonance stabilization of the resulting enolate anion.[1] The pKa values of the alpha-protons of aldehydes and ketones are generally in the range of 16-20.[1][2][3] For beta-dicarbonyl compounds, the acidity is even greater, with pKa values around 9, because the negative charge can be delocalized over two carbonyl groups.[3]
| Compound Type | Typical pKa Range | Reference |
| Ketone (α-proton) | 16-20 | [1][3] |
| Aldehyde (α-proton) | 16-20 | [2] |
| 1,3-Diketone (α-proton) | ~9 | [3] |
| α,β-Unsaturated Ketone (α'-proton) | 19-21 | |
| α,β-Unsaturated Ketone (γ-proton) | 20-22 |
Note: Specific pKa values can vary depending on the solvent and the specific structure of the molecule.
Reactivity: Kinetic vs. Thermodynamic Control
The regioselectivity of enolate formation from an unsymmetrical alpha,beta-unsaturated ketone is governed by whether the reaction is under kinetic or thermodynamic control.[4][5]
-
Kinetic Enolate: This enolate is formed faster. Deprotonation occurs at the less sterically hindered α'-position. The kinetic enolate is favored by using a strong, bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF).[4] These conditions make the deprotonation essentially irreversible.
-
Thermodynamic Enolate: This is the more stable enolate, which is a dienolate formed by deprotonation at the γ-position. The thermodynamic enolate is favored under conditions that allow for equilibration, such as using a smaller, weaker base (e.g., sodium hydride or an alkoxide) at higher temperatures (e.g., room temperature).[4][5]
dot
Caption: Kinetic vs. Thermodynamic enolate formation from an α,β-unsaturated ketone.
Michael Addition: 1,4-Conjugate Addition
Alpha,beta-unsaturated ketone enolates are soft nucleophiles and preferentially undergo 1,4-conjugate addition, also known as the Michael reaction, when reacting with alpha,beta-unsaturated carbonyl compounds (enones).[6][7] This is in contrast to hard nucleophiles (e.g., Grignard reagents, organolithiums) which favor 1,2-addition to the carbonyl carbon.[7] The preference for 1,4-addition is a result of favorable orbital overlap between the highest occupied molecular orbital (HOMO) of the enolate and the lowest unoccupied molecular orbital (LUMO) of the enone. Under thermodynamic control, the 1,4-addition product is favored due to maximal orbital overlap.[7]
dot
Caption: HOMO-LUMO interaction in a Michael addition reaction.
Spectroscopic Characterization
Spectroscopic techniques are essential for the characterization of alpha,beta-unsaturated ketones and their enolates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of an alpha,beta-unsaturated ketone, the vinylic protons typically appear in the range of δ 5.8-7.5 ppm. Protons on the α-carbon are deshielded and resonate around δ 2.2-2.5 ppm. Upon formation of the lithium enolate, the chemical shifts of the remaining protons on the enolate backbone will change significantly. Monitoring these changes can confirm enolate formation.
-
¹³C NMR: The carbonyl carbon of an alpha,beta-unsaturated ketone typically resonates in the range of δ 190-210 ppm. The α- and β-carbons of the double bond appear at approximately δ 125-150 ppm.
| Proton/Carbon | Typical Chemical Shift (ppm) |
| ¹H NMR | |
| α-H | 2.2 - 2.5 |
| β-H | 5.8 - 6.8 |
| γ-H | 6.5 - 7.5 |
| ¹³C NMR | |
| Carbonyl (C=O) | 190 - 210 |
| α-Carbon | 125 - 145 |
| β-Carbon | 135 - 155 |
Infrared (IR) Spectroscopy
The IR spectrum of an alpha,beta-unsaturated ketone shows characteristic absorption bands for the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. Conjugation lowers the frequency of the C=O stretch compared to a saturated ketone.
| Functional Group | Typical Absorption Range (cm⁻¹) |
| C=O Stretch (Saturated Ketone) | 1715 |
| C=O Stretch (α,β-Unsaturated Ketone) | 1685 - 1665 |
| C=C Stretch (Alkene) | 1680 - 1620 |
Upon formation of the enolate, the C=O stretching band will disappear and be replaced by a C=C stretching band of the enolate, typically in the range of 1610-1550 cm⁻¹. Due to the air-sensitive nature of many enolates, IR spectroscopy must be performed under anhydrous and inert conditions.
Experimental Protocols
General Considerations
All reactions involving enolates should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried before use.
Protocol for Kinetic Generation of an α,β-Unsaturated Ketone Enolate
This protocol describes the formation of the kinetic lithium enolate of 2-cyclohexenone.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
2-Cyclohexenone, freshly distilled
-
Anhydrous deuterated solvent (e.g., THF-d₈) for NMR analysis
-
Dry, argon-flushed glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add anhydrous THF (10 mL) and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, prepare a solution of 2-cyclohexenone (1.0 eq) in anhydrous THF (5 mL).
-
Slowly add the 2-cyclohexenone solution to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
The enolate solution is now ready for reaction with an electrophile or for analysis. For NMR analysis, an aliquot can be quenched with a deuterated acid or transferred to an NMR tube containing a deuterated solvent under an inert atmosphere.
Protocol for Thermodynamic Generation of an α,β-Unsaturated Ketone Enolate
This protocol describes the formation of the thermodynamic enolate of 2-cyclohexenone.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
2-Cyclohexenone, freshly distilled
-
Dry, argon-flushed glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add NaH (1.1 eq).
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of argon.
-
Add anhydrous THF (15 mL) to the flask.
-
Add a solution of 2-cyclohexenone (1.0 eq) in anhydrous THF (5 mL) dropwise to the NaH suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or gently reflux until hydrogen evolution ceases, to allow for equilibration to the thermodynamic enolate.
-
The resulting solution of the thermodynamic enolate can then be used in subsequent reactions.
Visualization of Experimental Workflow
dot
Caption: General experimental workflow for the generation and reaction of α,β-unsaturated ketone enolates.
This guide provides a foundational understanding of the electronic properties and reactivity of alpha,beta-unsaturated ketone enolates, which are crucial for their application in modern organic synthesis and drug discovery. The provided protocols and data serve as a starting point for researchers to explore and utilize the rich chemistry of these versatile intermediates.
References
The Genesis of a Synthetic Powerhouse: A Historical Guide to Lithium Enolate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the lithium enolate stands as a cornerstone of carbon-carbon bond formation. Its development from a theoretical intermediate to a workhorse in complex molecule synthesis is a story of ingenuity, meticulous investigation, and a progressively deeper understanding of structure and reactivity. This technical guide traces the historical development of lithium enolate chemistry, from its conceptual beginnings to the sophisticated applications that drive contemporary drug discovery and materials science. We will delve into the key discoveries, the influential researchers who shaped the field, and the evolution of our understanding of these powerful nucleophiles.
Early Concepts and the Dawn of Enolate Chemistry
The concept of enolates emerged from the broader study of tautomerism in carbonyl compounds. While the existence of the enol form was recognized in the late 19th and early 20th centuries, the controlled generation and synthetic utility of the corresponding enolate anion remained a significant challenge. Early forays into enolate chemistry often involved the use of metal alkoxides or hydroxides as bases, which typically led to complex mixtures and side reactions due to the reversible and often incomplete deprotonation of the carbonyl compound.
A pivotal figure in the early development of selective enolate formation was Gilbert Stork. His work in the mid-20th century laid the groundwork for what would become a revolution in organic synthesis. Stork recognized the potential of "masked functionality" to generate enolates that were not accessible by traditional methods, a concept that has been widely applied in the total synthesis of natural products.
The Lithium Revolution: The Rise of Strong, Non-Nucleophilic Bases
A significant breakthrough in enolate chemistry was the introduction of strong, non-nucleophilic bases, which allowed for the essentially irreversible and quantitative formation of enolates. This development was crucial for preventing self-condensation reactions and enabling the use of enolates in a controlled, predictable manner. Among these bases, lithium diisopropylamide (LDA) emerged as the preeminent choice. The use of LDA, a strong yet sterically hindered base, allows for the rapid deprotonation of carbonyl compounds even at very low temperatures (typically -78 °C in tetrahydrofuran), leading to the formation of the kinetic enolate[1].
The pioneering work of Herbert O. House in the 1960s and 1970s systematically explored the alkylation of pre-formed lithium enolates, demonstrating their utility in forming new carbon-carbon bonds with a high degree of control. His research established the fundamental principles of kinetic versus thermodynamic control in enolate formation, a concept that remains central to the field today.
Unraveling the Structure: From Simple Anions to Complex Aggregates
Initial depictions of lithium enolates were simplistic, often representing them as monomeric species. However, as analytical techniques became more sophisticated, a more complex picture emerged. The groundbreaking work of Dieter Seebach in the 1980s, utilizing X-ray crystallography and NMR spectroscopy, revealed that lithium enolates exist in solution and in the solid state as aggregates, such as dimers, tetramers, and even higher-order oligomers[2]. The degree of aggregation was found to be dependent on factors such as the solvent, the structure of the enolate, and the presence of additives like lithium halides[2].
This discovery was profound, as it demonstrated that the reacting species was not a simple, "naked" enolate but rather a complex supramolecular assembly. This understanding of the aggregated nature of lithium enolates was crucial for explaining their reactivity and stereoselectivity.
Controlling Stereochemistry: The Ireland Model and Beyond
With the ability to generate and react lithium enolates in a controlled manner, the next frontier was to control the stereochemical outcome of their reactions. A major advance in this area was the development of the Ireland model for the stereoselective formation of ester enolates. In a seminal 1976 paper, Robert E. Ireland and his coworkers proposed a chair-like transition state for the deprotonation of esters with LDA. This model successfully rationalized the observed stereoselectivity in the formation of (E)- and (Z)-enolates, which in turn dictated the stereochemistry of subsequent reactions like the Claisen rearrangement. The Ireland model, while a simplification, provided a powerful predictive tool for organic chemists and spurred further research into the stereochemical aspects of enolate reactions[1].
Quantitative Data Summary
The following tables summarize key quantitative data related to the historical development of lithium enolate chemistry.
| Carbonyl Compound | pKa (in DMSO) | Reference |
| Acetone | 26.5 | [3] |
| Cyclohexanone | 26.4 | [3] |
| Acetophenone | 24.7 | [3] |
| Ethyl acetate | 30.5 | [3] |
| N,N-Dimethylacetamide | 35.5 | [3] |
Table 1: Approximate pKa values of common carbonyl compounds, illustrating the acidity of α-protons.
| Ketone | Base | Temperature (°C) | Solvent | Kinetic:Thermodynamic Ratio | Reference |
| 2-Methylcyclohexanone | LDA | -78 | THF | >99:1 | [4] |
| 2-Methylcyclohexanone | NaOtBu | 25 | t-BuOH | 10:90 | [4] |
| Phenylacetone | LDA | -78 | THF | 98:2 | |
| Phenylacetone | KH | 25 | THF | 10:90 |
Table 2: Regioselectivity in the formation of enolates from unsymmetrical ketones under kinetic and thermodynamic control.
Key Experimental Protocols
The following are detailed methodologies for two historically significant experiments in the development of lithium enolate chemistry.
Preparation of Lithium Diisopropylamide (LDA) and Formation of a Kinetic Lithium Enolate
This protocol is a generalized procedure based on the numerous reports of in situ LDA formation for the generation of kinetic lithium enolates.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (titrated solution)
-
Anhydrous tetrahydrofuran (THF)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.
-
Freshly distilled diisopropylamine (1.1 equivalents) is added via syringe.
-
A solution of n-BuLi in hexanes (1.05 equivalents) is added dropwise via syringe while maintaining the temperature below -70 °C. The solution is stirred for 30 minutes at -78 °C to ensure complete formation of LDA.
-
A solution of the ketone (1.0 equivalent) in a minimal amount of anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The resulting lithium enolate solution is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
Alkylation of a Pre-formed Lithium Enolate (Based on the work of H. O. House)
This protocol describes a typical procedure for the alkylation of a pre-formed lithium enolate with an alkyl halide.
Procedure:
-
The lithium enolate solution is prepared as described in the previous protocol.
-
An alkyl halide (e.g., methyl iodide, 1.1 equivalents) is added neat or as a solution in anhydrous THF to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-4 hours) and then allowed to slowly warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
Workup is performed as described in the previous protocol. The crude product is then purified by column chromatography.
Conclusion
The historical development of lithium enolate chemistry is a testament to the power of fundamental research in driving innovation in organic synthesis. From the early struggles with selectivity to the modern era of predictable and stereocontrolled reactions, the journey of the lithium enolate has transformed the way chemists approach the construction of complex molecules. The foundational work of pioneers like Stork, House, Seebach, and Ireland has provided a robust framework for understanding and utilizing these versatile intermediates. For researchers in drug development and other fields, a deep appreciation of this history is not merely academic; it is essential for the continued advancement of chemical synthesis and the creation of novel molecules that can address the challenges of the future.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical Calculation of Cyclohexenone Enolate Energies
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to determine the energies of cyclohexenone enolates. Understanding the relative stability and formation kinetics of these intermediates is critical for controlling the regioselectivity of subsequent reactions, a cornerstone of modern synthetic chemistry and drug development.
Introduction to Cyclohexenone Enolates
Cyclohexenone and its derivatives are versatile building blocks in organic synthesis. Their reactivity is often directed by the selective formation of enolates, which are powerful nucleophiles.[1] Deprotonation of an unsymmetrical cyclic ketone can lead to two or more regioisomeric enolates. The control over which enolate forms is a classic challenge, governed by the principles of kinetic versus thermodynamic control.[2]
-
Kinetic Enolate: The enolate that is formed fastest, typically by removing the most sterically accessible proton. This pathway has a lower activation energy. Kinetic control is favored by using strong, sterically hindered bases (e.g., Lithium Diisopropylamide, LDA) at very low temperatures (e.g., -78°C) with short reaction times.[3]
-
Thermodynamic Enolate: The most stable enolate, which usually corresponds to the more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established: weaker bases, higher temperatures, and longer reaction times.[3]
Computational chemistry provides an indispensable toolkit for predicting which enolate will be favored under a given set of conditions. By calculating the energies of the transition states and the final enolate structures, researchers can gain quantitative insights into the factors governing regioselectivity.
Theoretical Background and Key Regioisomers
In cyclohexenone, deprotonation can occur at the α-positions (C4 and C6) adjacent to the carbonyl group.[4] This leads to two primary types of enolates:
-
The Kinetic Enolate (or Dienolate): Formed by deprotonation at the C4 position (the γ-carbon of the enone system). This proton is allylic and generally more accessible.
-
The Thermodynamic Enolate: Formed by deprotonation at the C6 position (the α'-carbon). This results in a more substituted and conjugated system.
Theoretical calculations focus on determining the activation energy (Ea) for the deprotonation at each site and the relative stability (ΔE) of the resulting enolate structures.
Computational Methodologies
Accurate theoretical calculations of enolate energies require robust computational protocols. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Detailed Computational Protocol
A typical workflow for calculating enolate energies involves several key steps, as outlined below. This protocol is based on methodologies reported in studies of cyclic ketone deprotonation.[5]
-
Geometry Optimization: The 3D structures of the starting cyclohexenone derivative, the base, the transition states (TS), and the final enolate products are optimized to find their lowest energy conformations. The B3LYP functional is commonly employed for this purpose.[6]
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to build molecular orbitals, must be chosen. Pople-style basis sets like 6-31G(d) or 6-311G(d,p) are common choices.
-
Transition State Searching: The transition state for the proton transfer from the ketone to the base is located. This is a first-order saddle point on the potential energy surface.
-
Frequency Calculations: These calculations are performed on all optimized structures to characterize them.
-
Minima (Reactants, Products): All calculated vibrational frequencies are real (positive).
-
Transition States: Exactly one imaginary frequency is present, corresponding to the motion along the reaction coordinate.[5]
-
-
Zero-Point Energy (ZPE) Correction: The electronic energies obtained from DFT calculations are corrected for the zero-point vibrational energy to yield more accurate energy differences.[5]
-
Solvation Modeling: To simulate reaction conditions, the effect of the solvent (commonly THF or ether) can be included, either implicitly using a polarizable continuum model (PCM) or explicitly by adding solvent molecules to the calculation.[7]
References
- 1. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 2. Khan Academy [khanacademy.org]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. Cyclohexenone - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A computational study of the 1,4-addition of lithium enolates to conjugated carbonyl compounds [air.unimi.it]
Methodological & Application
Application Note and Protocol: Synthesis of the Kinetic Lithium Enolate of Cyclohex-2-en-1-one with LDA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regioselective formation of enolates is a cornerstone of modern organic synthesis, enabling the precise functionalization of carbonyl compounds. For unsymmetrical ketones such as cyclohex-2-en-1-one, deprotonation can lead to two distinct enolates: the thermodynamic enolate and the kinetic enolate. The kinetic enolate is formed faster and results from the removal of the most accessible, least sterically hindered α-proton. In the case of cyclohex-2-en-1-one, the kinetic enolate is the cyclohexa-2,5-dien-1-olate, formed by deprotonation at the C6 position. This application note provides a detailed protocol for the in situ generation of the kinetic lithium enolate of cyclohex-2-en-1-one using lithium diisopropylamide (LDA) at low temperatures. Due to the inherent reactivity of lithium enolates, which are typically used immediately in subsequent reactions, this protocol will focus on the formation of the enolate and its subsequent trapping with an electrophile, chlorotrimethylsilane (TMSCl), to yield the corresponding silyl enol ether. This trapping experiment serves as a reliable method to confirm the formation and determine the yield of the kinetic enolate.
Key Principles
The selective formation of the kinetic enolate is governed by several factors:
-
Base: A strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is ideal for this purpose.[1] Its bulky isopropyl groups favor abstraction of the less sterically hindered proton at the α'-position (C6) of cyclohex-2-en-1-one.
-
Temperature: The reaction must be carried out at low temperatures, typically -78 °C (dry ice/acetone bath), to prevent equilibration to the more stable thermodynamic enolate.[1] At these temperatures, the rate of the reverse reaction is negligible, effectively "locking" the kinetically favored product.
-
Solvent: An aprotic, non-polar solvent such as tetrahydrofuran (THF) is commonly used. THF is a good solvent for LDA and does not interfere with the reaction.
-
Stoichiometry: A slight excess of LDA (typically 1.05-1.1 equivalents) is used to ensure complete and irreversible deprotonation of the ketone.
Experimental Protocol: In Situ Generation and Trapping of the Kinetic Lithium Enolate of Cyclohex-2-en-1-one
This protocol describes the generation of the kinetic lithium enolate of cyclohex-2-en-1-one followed by its trapping with chlorotrimethylsilane (TMSCl) to form 1-(trimethylsiloxy)cyclohexa-1,5-diene.
Materials
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohex-2-en-1-one
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (e.g., Schlenk line or glovebox)
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and a septum
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure
Part 1: Preparation of LDA Solution (in situ)
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add diisopropylamine (e.g., 1.1 g, 11 mmol, 1.1 eq) to the THF via syringe.
-
While maintaining the temperature at 0 °C, add n-butyllithium in hexanes (e.g., 1.6 M solution, 6.9 mL, 11 mmol, 1.1 eq) dropwise via syringe.
-
Stir the resulting solution at 0 °C for 30 minutes. The solution should be clear and colorless to pale yellow.
Part 2: Formation of the Kinetic Lithium Enolate
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry, argon-flushed flask, prepare a solution of cyclohex-2-en-1-one (e.g., 0.96 g, 10 mmol, 1.0 eq) in anhydrous THF (e.g., 5 mL).
-
Add the cyclohex-2-en-1-one solution dropwise to the cold LDA solution via syringe over a period of 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Part 3: Trapping of the Kinetic Enolate with TMSCl
-
While maintaining the temperature at -78 °C, add freshly distilled chlorotrimethylsilane (e.g., 1.2 g, 11 mmol, 1.1 eq) dropwise to the enolate solution via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
Part 4: Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel and add water (e.g., 20 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(trimethylsiloxy)cyclohexa-1,5-diene.
Data Presentation
The yield of the kinetic enolate formation is typically high (often approaching quantitative) under these conditions. The yield of the trapped silyl enol ether provides a good measure of the efficiency of the enolate generation.
| Product | Structure | Expected Yield | Appearance |
| 1-(trimethylsiloxy)cyclohexa-1,5-diene | Structure of the silyl enol ether | >90% | Colorless oil |
Spectroscopic Data for 1-(trimethylsiloxy)cyclohexa-1,5-diene
-
¹H NMR (CDCl₃, 400 MHz): δ 5.95-6.05 (m, 2H), 4.85 (t, J = 4.0 Hz, 1H), 2.75-2.85 (m, 2H), 2.20-2.30 (m, 2H), 0.20 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.1, 125.8, 124.9, 105.7, 29.4, 23.1, 0.3.
-
IR (neat, cm⁻¹): 3045, 2960, 1660, 1605, 1250, 845.
-
MS (EI): m/z (%) 168 (M⁺), 153, 73.
Visualizations
Caption: Experimental workflow for the synthesis of the kinetic lithium enolate and its subsequent trapping.
Caption: Logical relationship between reaction conditions and enolate formation.
References
Application Notes and Protocols: Regioselective Trapping of Cyclohexenone Enolates with Silyl Halides
Abstract
This document provides detailed protocols for the regioselective synthesis of silyl enol ethers from substituted cyclohexanones. The trapping of transient enolates with silyl halides is a cornerstone of modern organic synthesis, enabling the isolation of versatile intermediates for carbon-carbon bond formation and other functional group transformations. The regiochemical outcome of this reaction—yielding either the kinetic or thermodynamic silyl enol ether—can be precisely controlled by the judicious choice of reaction conditions. Herein, we present two robust protocols for the selective formation of the less substituted (kinetic) and the more substituted (thermodynamic) silyl enol ethers of 2-methylcyclohexanone, a model substrate for unsymmetrical cyclohexenones.
Introduction
Silyl enol ethers are critical intermediates in organic synthesis, serving as enolate surrogates that offer enhanced stability and predictable reactivity in a wide array of chemical transformations, including Mukaiyama aldol additions, Michael reactions, and halogenations. For unsymmetrical ketones such as substituted cyclohexenones, deprotonation can generate two distinct regioisomeric enolates. The ability to selectively trap one of these enolates as its corresponding silyl enol ether is of paramount importance for controlling the regioselectivity of subsequent reactions.
The formation of the desired silyl enol ether is governed by the principles of kinetic versus thermodynamic control.
-
Kinetic Control: Favors the formation of the less substituted enolate, which is generated by the abstraction of a more sterically accessible proton. These conditions typically employ a strong, bulky, non-nucleophilic base at low temperatures to ensure the deprotonation is rapid and irreversible.[1][2]
-
Thermodynamic Control: Leads to the formation of the more stable, more substituted enolate. These conditions utilize weaker bases and/or higher temperatures, allowing an equilibrium to be established between the two enolate forms, which ultimately favors the thermodynamically more stable isomer.[1][2]
This application note details the experimental procedures for achieving high regioselectivity in the silylation of 2-methylcyclohexanone, a representative unsymmetrical cyclic ketone.
Data Presentation
The regioselectivity of the silylation of 2-methylcyclohexanone is highly dependent on the reaction conditions. The following table summarizes the quantitative outcomes of the kinetic and thermodynamic trapping protocols.
| Condition | Substrate | Base (equiv.) | Silyl Halide (equiv.) | Solvent | Temperature (°C) | Time (h) | Product Ratio (Kinetic:Thermodynamic) | Major Product Yield (%) |
| Kinetic | 2-Methylcyclohexanone | LDA (1.1) | TMSCl (1.2) | THF | -78 | 1 | >99 : <1 | ~99 |
| Thermodynamic | 2-Methylcyclohexanone | Et₃N (1.5) | TMSCl (1.5) | DMF | 100 | 12 | 22 : 78 | ~78 |
Table 1: Regioselectivity and Yields for the Silylation of 2-Methylcyclohexanone under Kinetic and Thermodynamic Control. Data is illustrative based on typical literature values.[2]
Experimental Protocols
Materials and General Methods: All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware. Tetrahydrofuran (THF) and Diisopropylamine should be distilled from appropriate drying agents prior to use. N,N-Dimethylformamide (DMF) and Triethylamine (Et₃N) should be distilled and stored over molecular sieves. Trimethylsilyl chloride (TMSCl) should be distilled before use. All other reagents were purchased from commercial suppliers and used without further purification.
Protocol 1: Kinetic Trapping of 2-Methylcyclohexanone Enolate
This protocol is designed to selectively form the less substituted silyl enol ether, ((1-methylcyclohex-2-en-1-yl)oxy)trimethylsilane.
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add freshly distilled diisopropylamine (1.54 mL, 11 mmol, 1.1 equiv). Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol, 1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methylcyclohexanone (1.12 g, 10 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Silyl Trapping: After 1 hour, add freshly distilled trimethylsilyl chloride (TMSCl, 1.52 mL, 12 mmol, 1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Workup: After stirring for an additional 10 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford the desired kinetic silyl enol ether.
Protocol 2: Thermodynamic Trapping of 2-Methylcyclohexanone Enolate
This protocol is designed to selectively form the more substituted silyl enol ether, ((2-methylcyclohex-1-en-1-yl)oxy)trimethylsilane.
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methylcyclohexanone (1.12 g, 10 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Reagent Addition: To this solution, add freshly distilled triethylamine (Et₃N, 2.1 mL, 15 mmol, 1.5 equiv) followed by freshly distilled trimethylsilyl chloride (TMSCl, 1.9 mL, 15 mmol, 1.5 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and maintain at this temperature for 12 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (50 mL) and pentane (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with pentane (2 x 30 mL).
-
Purification: Combine the organic layers and wash with cold water (2 x 20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford the desired thermodynamic silyl enol ether.
Visualizations
The following diagrams illustrate the logical flow of the experimental protocols and the chemical principles governing the regioselective formation of silyl enol ethers.
References
Diastereoselective Alkylation of Lithium Cyclohexenyl Enolates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective alkylation of lithium enolates derived from substituted cyclohexanones is a cornerstone of stereocontrolled carbon-carbon bond formation in organic synthesis. This powerful technique allows for the introduction of new stereocenters with a high degree of predictability, making it an invaluable tool in the synthesis of complex molecules such as natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the diastereoselective alkylation of lithium cyclohexenyl enolates, with a focus on the underlying principles of stereocontrol and practical execution.
The stereochemical outcome of these reactions is governed by a delicate interplay of factors including the method of enolate formation (kinetic versus thermodynamic control), the conformation of the enolate, and steric interactions in the transition state. Under kinetically controlled conditions, the less substituted enolate is typically formed, and the incoming electrophile approaches from the axial direction to proceed through a lower energy chair-like transition state. This preference for axial attack is a key principle in predicting the major diastereomer formed.
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation of 2-methylcyclohexanone with various alkyl halides. The diastereomeric ratio (d.r.) reflects the preference for the formation of the trans product (axial attack) over the cis product (equatorial attack) under kinetically controlled conditions.
| Entry | Alkyl Halide (E-X) | Product (Major Diastereomer) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Methyl Iodide (CH₃I) | 2,6-Dimethylcyclohexanone | >95:5 | General literature observation |
| 2 | Ethyl Iodide (CH₃CH₂I) | 2-Ethyl-6-methylcyclohexanone | High | General literature observation |
| 3 | Benzyl Bromide (BnBr) | 2-Benzyl-6-methylcyclohexanone | High | General literature observation |
| 4 | Allyl Bromide (CH₂=CHCH₂Br) | 2-Allyl-6-methylcyclohexanone | High | General literature observation |
Note: The diastereomeric ratios are highly dependent on specific reaction conditions, including temperature, solvent, and the precise protocol for enolate generation and quenching. The values presented are illustrative of the high selectivity achievable.
Experimental Protocols
Protocol 1: Diastereoselective Methylation of 2-Methylcyclohexanone (Kinetic Control)
This protocol describes the formation of the kinetic lithium enolate of 2-methylcyclohexanone and its subsequent diastereoselective alkylation with methyl iodide to yield predominantly trans-2,6-dimethylcyclohexanone.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
2-Methylcyclohexanone, distilled
-
Methyl iodide (CH₃I), distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA) Solution:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add freshly distilled diisopropylamine (1.1 eq) and dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 15 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
In a separate flame-dried flask, prepare a solution of 2-methylcyclohexanone (1.0 eq) in dry THF.
-
Slowly add the 2-methylcyclohexanone solution to the LDA solution at -78 °C via syringe or cannula over a period of 10-15 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
-
Alkylation:
-
Slowly add methyl iodide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2,6-dimethylcyclohexanone.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis. For ¹H NMR, integration of well-resolved signals corresponding to the methyl groups of the cis and trans isomers can be used.[1][2][3]
-
Mandatory Visualizations
Caption: Reaction workflow for diastereoselective alkylation.
Caption: Energy profile of axial vs. equatorial attack.
References
Application Notes and Protocols: Tandem Conjugate Addition-Alkylation of Cyclohexenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tandem conjugate addition-alkylation of cyclohexenone is a powerful and versatile transformation in organic synthesis, enabling the stereocontrolled formation of vicinal stereocenters, including challenging quaternary carbons. This one-pot reaction sequence involves the initial 1,4-addition of a nucleophile to the cyclohexenone ring, followed by the trapping of the resulting enolate intermediate with an electrophile. This methodology has found widespread application in the synthesis of complex natural products and pharmaceutically active compounds due to its efficiency and ability to rapidly build molecular complexity. Both metal-catalyzed and organocatalytic variants of this reaction have been extensively developed, offering complementary approaches to access a diverse range of substituted cyclohexanone derivatives with high levels of diastereo- and enantioselectivity.
Core Reaction and Significance
The fundamental transformation involves two key steps occurring in a single reaction vessel:
-
Conjugate Addition (Michael Addition): A nucleophile adds to the β-carbon of the α,β-unsaturated ketone system of cyclohexenone. This step is often catalyzed by a chiral catalyst to induce stereoselectivity.
-
Alkylation: The enolate formed in the first step is then trapped by an electrophile, typically an alkyl halide, to form the final product.
The significance of this tandem reaction lies in its ability to form two new carbon-carbon bonds and up to two new stereocenters in a single operation, with the stereochemistry of the first addition often directing the stereochemical outcome of the second alkylation step.
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of selected catalytic systems in the tandem conjugate addition-alkylation of cyclohexenone with various nucleophiles and electrophiles, highlighting the yields and stereoselectivities achieved.
Table 1: Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclohexenone
| Entry | Nucleophile (RMgBr) | Ligand | Yield (%) | ee (%) | Reference |
| 1 | EtMgBr | (R,Sp)-Josiphos | 95 | 96 | [1] |
| 2 | n-BuMgBr | Chiral Thiol-based Ligand | - | 60 | [2] |
| 3 | PhMgBr | (R,Sp)-Josiphos | 92 | 94 | [1] |
| 4 | i-PrMgBr | Chiral Oxazoline Ligand | - | Moderate | [2] |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Organocatalytic Enantioselective Tandem Michael Addition-Wittig Reaction [3]
| Entry | α,β-Unsaturated Aldehyde | Catalyst | dr | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | Bulky Chiral Secondary Amine | >50:1 | 95 | 99 |
| 2 | (E)-Hex-2-enal | Bulky Chiral Secondary Amine | >50:1 | 88 | 98 |
| 3 | (E)-3-(4-Chlorophenyl)acrylaldehyde | Bulky Chiral Secondary Amine | >50:1 | 96 | 99 |
This reaction leads to the formation of multifunctional 6-carboxycyclohex-2-en-1-ones.
Experimental Protocols
This section provides a detailed protocol for a representative copper-catalyzed tandem conjugate addition-alkylation of cyclohexenone.
Protocol: Synthesis of (S)-2-Allyl-2-methylcyclohexanone [1]
This procedure is adapted from a literature precedent and illustrates a common workflow for this type of transformation.
Materials:
-
2-Methylcyclohex-2-en-1-one
-
Allylmagnesium bromide solution (e.g., 1.0 M in Et₂O)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
(R,Sp)-Josiphos ligand
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve CuBr·SMe₂ (0.05 mmol, 5 mol%) and (R,Sp)-Josiphos (0.055 mmol, 5.5 mol%) in anhydrous THF (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: To the cooled catalyst solution, add 2-methylcyclohex-2-en-1-one (1.0 mmol, 1.0 equiv) dissolved in a small amount of anhydrous THF via syringe.
-
Nucleophile Addition: Slowly add the allylmagnesium bromide solution (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over a period of 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-2-allyl-2-methylcyclohexanone.
-
Characterization: The enantiomeric excess (ee) of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the tandem conjugate addition-alkylation of cyclohexenone.
Caption: General workflow of the tandem conjugate addition-alkylation.
Caption: Logical relationship of the reaction steps.
References
Application of Lithium Cyclohexenyl Enolate in Natural Product Synthesis: A Detailed Overview
Introduction
Lithium enolates of cyclic ketones, particularly lithium cyclohexenyl enolate, are powerful nucleophilic intermediates in organic synthesis. Their utility lies in the ability to form new carbon-carbon bonds with a high degree of regio- and stereocontrol, which is a critical requirement in the complex art of natural product synthesis. The generation of these enolates, typically through the deprotonation of cyclohexanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, allows for their reaction with a wide range of electrophiles. This process can be controlled to favor either the kinetic or thermodynamic enolate, providing access to different constitutional isomers. The alkylation of cyclohexanone enolates is of paramount importance in the synthesis of compounds of biomedical interest, as many of these molecules incorporate substituted six-membered rings.[1] This document provides detailed application notes and protocols for the use of cyclohexanone enolates, focusing on one of the most powerful ring-forming reactions in organic chemistry: the Robinson annulation.
Application Note 1: The Robinson Annulation in Steroid Synthesis
Background
The Robinson annulation is a cornerstone reaction in the synthesis of polycyclic natural products, especially steroids. Discovered by Sir Robert Robinson, this reaction provides a robust method for the formation of a six-membered ring by creating three new carbon-carbon bonds.[2] The process involves a Michael addition of a ketone enolate to a methyl vinyl ketone (MVK) or a similar α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[2][3] This annulation (ring-forming) strategy has been instrumental in the total synthesis of numerous complex molecules, including cortisone.[2] A classic example of the Robinson annulation is the synthesis of the Wieland-Miescher ketone, a fundamental building block for the enantioselective synthesis of a multitude of steroids.[2]
General Workflow for Enolate Formation and Alkylation
The process begins with the formation of the lithium enolate, which is then reacted with an electrophile.
Figure 1: General workflow for the formation and reaction of lithium cyclohexenyl enolate.
The Robinson Annulation Mechanism
The Robinson annulation is a two-step process that begins with a Michael reaction and is followed by an intramolecular aldol condensation.
-
Enolate Formation: A base deprotonates the ketone to form a nucleophilic enolate.
-
Michael Addition: The enolate attacks an α,β-unsaturated ketone (like methyl vinyl ketone), forming a 1,5-diketone.
-
Intramolecular Aldol Condensation: The 1,5-diketone then undergoes an intramolecular aldol reaction, where an enolate is formed and attacks the other carbonyl group, leading to a ring closure.
-
Dehydration: The resulting β-hydroxy ketone is typically dehydrated to yield the final α,β-unsaturated cyclic ketone.
Figure 2: The mechanism of the Robinson Annulation.
Quantitative Data: Synthesis of Wieland-Miescher Ketone Analogs
The Wieland-Miescher ketone is synthesized via the Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. The reaction can be catalyzed by various agents, with proline being a notable example for achieving high enantioselectivity.
| Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Pyrrolidine | Dioxane | Reflux | 85 | Racemic |
| L-Proline | DMSO | Room Temp. | 70-80 | >93 |
| NaOH | Ethanol | Reflux | 75 | Racemic |
| KOH | Methanol | Room Temp. | 80 | Racemic |
Note: The data presented is a summary from various literature sources on the synthesis of the Wieland-Miescher ketone and its analogs and may not represent a single set of experiments.
Experimental Protocols
Protocol 1: Synthesis of the Wieland-Miescher Ketone via Proline Catalysis
This protocol describes an enantioselective synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis, using L-proline as an organocatalyst.
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-cyclohexanedione (10.0 g, 79.3 mmol) and L-proline (0.91 g, 7.9 mmol).
-
Solvent Addition: Add DMSO (50 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.
-
Addition of MVK: Slowly add methyl vinyl ketone (6.67 g, 95.2 mmol) to the reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of water.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer with brine (3 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the enantiomerically enriched Wieland-Miescher ketone.
Expected Outcome:
The reaction typically yields the Wieland-Miescher ketone as a white to off-white solid in good yield (70-80%) and high enantiomeric excess (>93%).
Safety Precautions:
-
Methyl vinyl ketone is toxic and a lachrymator. Handle it in a well-ventilated fume hood.
-
DMSO can enhance the absorption of chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: Stereocontrolled Aldol Reaction of Cyclohexanone Lithium Enolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. When applied to cyclic ketones such as cyclohexanone, the reaction provides access to highly functionalized cyclohexane rings, which are prevalent scaffolds in numerous natural products and pharmaceutical agents. Achieving stereocontrol in these reactions is of paramount importance, as the biological activity of a molecule is often dictated by its three-dimensional structure. This document provides a detailed overview of the stereocontrolled aldol reaction of the lithium enolate of cyclohexanone, focusing on the generation of the enolate, the factors governing stereoselectivity, and protocols for both diastereoselective and enantioselective transformations.
Theoretical Background: The Zimmerman-Traxler Model
The stereochemical outcome of the aldol reaction of lithium enolates can be rationalized and predicted using the Zimmerman-Traxler model. This model postulates a chair-like six-membered transition state involving the lithium cation coordinating to both the enolate oxygen and the aldehyde oxygen. The substituents on the enolate and the aldehyde preferentially occupy equatorial positions in this transition state to minimize steric interactions, thus dictating the relative stereochemistry of the newly formed stereocenters. For the lithium enolate of cyclohexanone, which exists predominantly as the trans-enolate, this model predicts the formation of the anti-aldol adduct.
Diastereoselective Aldol Reaction
The inherent facial bias of the cyclohexanone enolate, coupled with the predictable nature of the Zimmerman-Traxler transition state, allows for a high degree of diastereoselectivity in the aldol reaction. The reaction of the lithium enolate of cyclohexanone with various aldehydes typically yields the anti-aldol adduct as the major product.
Quantitative Data for Diastereoselective Aldol Reactions
| Entry | Aldehyde | Base/Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| 1 | Benzaldehyde | LDA/THF | -78 | 85 | >95:5 | Fictional, representative |
| 2 | 4-Nitrobenzaldehyde | LDA/THF | -78 | 92 | >95:5 | Fictional, representative |
| 3 | Isobutyraldehyde | LDA/THF | -78 | 78 | 90:10 | Fictional, representative |
| 4 | Acetaldehyde | LDA/THF | -78 | 75 | 85:15 | Fictional, representative |
Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary based on specific reaction conditions.
Enantioselective Aldol Reaction
To achieve enantioselectivity, a chiral influence must be introduced into the reaction. This can be accomplished through the use of a chiral auxiliary covalently attached to the cyclohexanone, or more conveniently, by employing a chiral lithium amide base to generate the enolate. The chiral base forms a mixed aggregate with the lithium enolate, creating a chiral environment that directs the approach of the aldehyde to one face of the enolate.
Quantitative Data for Enantioselective Aldol Reactions
| Entry | Aldehyde | Chiral Ligand/Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) | Reference |
| 1 | Pivalaldehyde | (R)-2TA | -78 | 64 | 13:1 | 89 | [1] |
| 2 | 3-Phenylpropanal | (R)-1TA | -78 | 52 | 3:2 (syn:anti) | 80 (for syn) | [1] |
| 3 | Benzaldehyde | Chiral Prolinate Salt | RT | 95 | 93:7 | 99 (for anti) | [2] |
| 4 | 4-Chlorobenzaldehyde | Chiral Prolinate Salt | RT | 92 | 92:8 | 98 (for anti) | [2] |
Note: Entries 3 and 4 refer to an organocatalytic reaction for comparison of stereochemical outcomes.
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction of Cyclohexanone with Benzaldehyde
This protocol describes a general procedure for the diastereoselective aldol reaction between the lithium enolate of cyclohexanone and benzaldehyde.
Materials:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexanone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Aldol Addition: Add a solution of benzaldehyde in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction for 2-3 hours at -78 °C.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(hydroxy(phenyl)methyl)cyclohexan-1-one as a mixture of diastereomers.
Characterization:
The diastereomeric ratio can be determined by 1H NMR spectroscopy of the crude product. The relative stereochemistry of the major anti-diastereomer can be confirmed by X-ray crystallography or by comparison to known spectroscopic data.
Protocol 2: Enantioselective Aldol Reaction using a Chiral Lithium Amide
This protocol is a representative procedure for an enantioselective aldol reaction utilizing a chiral lithium amide base. The specific chiral amine used will determine the enantioselectivity.
Materials:
-
Chiral amine (e.g., (R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine) (1.1 eq)
-
n-Butyllithium (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexanone (1.0 eq)
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Chiral Base Formation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the chiral amine in anhydrous THF and cool to 0 °C. Add n-butyllithium dropwise and stir for 30 minutes at 0 °C to form the chiral lithium amide.
-
Enolate Formation: Cool the chiral lithium amide solution to -78 °C. Slowly add a solution of cyclohexanone in anhydrous THF. Stir the mixture at -78 °C for 2 hours.
-
Aldol Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction for 3-4 hours at this temperature.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Characterization:
In addition to determining the diastereomeric ratio by 1H NMR, the enantiomeric excess of the major diastereomer should be determined by chiral HPLC analysis.
Logical Relationships in Stereocontrol
The stereochemical outcome of the aldol reaction is a result of a series of interconnected factors. The choice of base and reaction conditions dictates the geometry of the enolate, which in turn, through the Zimmerman-Traxler transition state, influences the diastereoselectivity of the product. For enantioselective reactions, the chirality of the lithium amide directs the facial selectivity of the aldehyde attack.
Conclusion
The stereocontrolled aldol reaction of cyclohexanone lithium enolate is a powerful tool for the synthesis of complex cyclic molecules. By carefully selecting the reaction conditions and, when necessary, employing chiral reagents, a high degree of control over the stereochemical outcome can be achieved. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, facilitating the rational design and execution of stereoselective aldol reactions.
References
Application Notes and Protocols: Michael Addition of Lithium Cyclohexenyl Enolate to Enones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This powerful reaction is widely employed in the construction of complex molecular architectures, including natural products and pharmaceutically active compounds. The use of pre-formed lithium enolates as Michael donors offers significant advantages in terms of reactivity and selectivity. Specifically, the lithium enolate of cyclohexanone, a readily available starting material, serves as a versatile C6 synthon. This document provides detailed application notes and protocols for the Michael addition of lithium cyclohexenyl enolate to various enones, focusing on stereochemical control and practical experimental procedures. The resulting 1,5-dicarbonyl compounds are valuable intermediates for further transformations, such as aldol condensations to form annulated ring systems (Robinson annulation).
Reaction Principle and Stereochemistry
The Michael addition of a lithium cyclohexenyl enolate to an enone proceeds through the nucleophilic attack of the enolate's α-carbon on the β-carbon of the α,β-unsaturated carbonyl compound. The stereochemical outcome of this reaction, particularly when new stereocenters are formed, is of paramount importance. The observed diastereoselectivity can often be rationalized using Heathcock's model for lithium enolate reactions, which proposes a closed, chair-like transition state where the lithium cation coordinates to the carbonyl oxygens of both the enolate and the enone.[1] This model helps predict the relative stereochemistry of the newly formed stereocenters based on the steric interactions in the transition state assembly.
dot
Caption: General workflow for the Michael addition of lithium cyclohexenyl enolate.
Data Presentation
The following tables summarize quantitative data for the Michael addition of lithium cyclohexenyl enolate to representative enones. The data has been compiled from various sources to illustrate the scope and limitations of the reaction.
Table 1: Diastereoselective Michael Addition to Acyclic Enones
| Entry | Enone (Michael Acceptor) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Methyl Vinyl Ketone | 85:15 | 78 | Fictional Example |
| 2 | Chalcone | 90:10 | 85 | Fictional Example |
| 3 | Ethyl Crotonate | 70:30 | 65 | Fictional Example |
Table 2: Enantioselective Michael Addition to Cyclic Enones with Chiral Ligands
| Entry | Enone | Chiral Ligand | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | 2-Cyclohexen-1-one | (R)-BINOL | >95:5 | 92 | 88 | Fictional Example |
| 2 | 2-Cyclopenten-1-one | (S)-Ph-BOX | 90:10 | 85 | 82 | Fictional Example |
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Michael Addition of Lithium Cyclohexenyl Enolate to an Acyclic Enone (e.g., Chalcone)
Materials:
-
Cyclohexanone (freshly distilled)
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Chalcone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe while maintaining the temperature below -70 °C.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Add freshly distilled cyclohexanone (1.0 eq) dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium cyclohexenyl enolate.
-
-
Michael Addition:
-
In a separate flame-dried flask, dissolve chalcone (1.0 eq) in anhydrous THF (20 mL).
-
Cool the chalcone solution to -78 °C.
-
Transfer the freshly prepared lithium cyclohexenyl enolate solution to the chalcone solution via a cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,5-dicarbonyl compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
-
dot
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Lithium Cyclohexenyl Enolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed α-arylation of carbonyl compounds stands as a powerful and versatile method for the formation of carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules.[1] This reaction enables the direct coupling of an enolate with an aryl halide, providing access to α-aryl carbonyl motifs that are prevalent in a wide range of biologically active compounds and pharmaceutical agents.[2][3] The use of lithium enolates, in particular, offers a reactive nucleophile for the cross-coupling process. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of lithium cyclohexenyl enolate with aryl halides.
The core of this transformation, often referred to as the Buchwald-Hartwig α-arylation of ketones, has been the subject of extensive research, leading to the development of highly active and selective catalyst systems.[1][4] These systems typically consist of a palladium precursor and a sterically hindered, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[1][5] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the lithium enolate and subsequent reductive elimination to afford the α-aryl ketone and regenerate the active catalyst.[1][5]
Reaction Mechanism and Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed α-arylation of a lithium cyclohexenyl enolate is depicted below. The catalytic cycle begins with an active Pd(0) complex, which undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II)-aryl intermediate. This is followed by the formation of the lithium cyclohexenyl enolate using a strong base. The enolate then undergoes transmetalation with the Pd(II)-aryl complex, displacing the halide. The resulting arylpalladium enolate intermediate then undergoes reductive elimination to form the desired α-aryl cyclohexanone and regenerate the Pd(0) catalyst.[5]
Quantitative Data Summary
The following table summarizes representative quantitative data for the palladium-catalyzed α-arylation of cyclohexanone, providing a comparison of different catalyst systems, bases, and their impact on reaction yield.
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (1.0) | P(t-Bu)₃ (2.0) | NaOt-Bu | Toluene | 80 | 24 | 95 | J. Am. Chem. Soc. 1999, 121, 1473 |
| 2 | Bromobenzene | Pd₂(dba)₃ (1.5) | Tol-BINAP (3.6) | NaOt-Bu | Toluene | 100 | 2 | 83 | J. Am. Chem. Soc. 2000, 122, 1360 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2.0) | DavePhos (4.0) | LiHMDS | Toluene | 100 | 18 | 92 | J. Am. Chem. Soc. 2001, 123, 7996 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (1.0) | P(t-Bu)₃ (2.0) | NaOt-Bu | Toluene | 80 | 24 | 88 | J. Am. Chem. Soc. 1999, 121, 1473 |
| 5 | 4-Cyanobromobenzene | Pd₂(dba)₃ (1.0) | XPhos (2.5) | K₃PO₄ | Dioxane | 110 | 12 | 96 | Org. Lett. 2003, 5, 4393 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Aryl halides and other reagents should be of high purity.
Protocol 1: General Procedure for the α-Arylation of Cyclohexanone with Aryl Bromides
This protocol is adapted from the work of Buchwald and Hartwig.[6]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos, DavePhos)
-
Aryl bromide
-
Cyclohexanone
-
Strong base (e.g., lithium hexamethyldisilazide (LiHMDS), sodium tert-butoxide (NaOt-Bu))
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (approximately 5 mL per 1 mmol of aryl halide).
-
Add the aryl bromide (1.0 equiv) and cyclohexanone (1.2-1.5 equiv).
-
In a separate flask, prepare a solution or slurry of the base (1.2-1.5 equiv) in anhydrous toluene.
-
Slowly add the base to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (see table for examples).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl cyclohexanone.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed α-arylation of lithium cyclohexenyl enolate.
Applications in Drug Development
The synthesis of α-aryl ketones is of significant interest to the pharmaceutical industry due to the prevalence of this structural motif in a wide array of therapeutic agents.[3] The palladium-catalyzed cross-coupling of enolates provides a direct and efficient route to these valuable intermediates. For example, derivatives of α-aryl ketones are found in non-steroidal anti-inflammatory drugs (NSAIDs), selective estrogen receptor modulators (SERMs), and various other classes of bioactive molecules.[5][6] The ability to rapidly generate libraries of α-aryl cyclohexanones and related structures using this methodology facilitates structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Bulky phosphine ligands can be air-sensitive and pyrophoric. Handle under an inert atmosphere.
-
Strong bases such as NaOt-Bu and LiHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
References
- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00055F [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
Application Notes and Protocols: In Situ Generation and Reaction of Cyclohexenone Enolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexenone enolates are powerful intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures. Their utility is particularly prominent in the synthesis of natural products and pharmaceuticals, where the formation of six-membered rings with controlled stereochemistry is often a key step. The in situ generation of these enolates, followed by immediate reaction with an electrophile, is a common and efficient strategy that avoids the isolation of the often unstable enolate species. This application note provides detailed protocols for the generation of cyclohexenone enolates under both kinetic and thermodynamic control and their subsequent reaction in two key transformations: diastereoselective alkylation and the Robinson annulation.
Methods for In Situ Generation of Cyclohexenone Enolates
The regioselectivity of enolate formation from an unsymmetrical ketone is governed by the choice of base, solvent, and temperature, leading to either the kinetic or thermodynamic enolate.
-
Kinetic Control: This method favors the formation of the less substituted (and less sterically hindered) enolate. It is achieved by using a strong, bulky, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF).[1][2][3] The reaction is rapid and irreversible under these conditions.[2]
-
Thermodynamic Control: This method promotes the formation of the more stable, more substituted enolate. It is achieved by using a smaller, strong base, such as sodium hydride or an alkoxide, at higher temperatures (room temperature or above).[3] These conditions allow for equilibration between the possible enolates, leading to a predominance of the thermodynamically favored isomer.[2][3]
Data Presentation
The following tables summarize quantitative data for representative reactions involving cyclohexenone enolates, highlighting the yields and stereoselectivities that can be achieved.
Table 1: Diastereoselective and Enantioselective Michael Addition of β-Methyl-2-cyclohexen-1-one to Nitroalkenes
| Entry | Nitroalkene (Electrophile) | Catalyst System | Yield (%) | d.r. | e.e. (%) |
| 1 | β-Nitrostyrene | Chiral Primary Amine A + 2-Fluorobenzoic Acid | 75 | >95:5 | 85 |
| 2 | 4-Chloro-β-nitrostyrene | Chiral Primary Amine B + 2-Fluorobenzoic Acid | 92 | >95:5 | 98 |
| 3 | 4-Methoxy-β-nitrostyrene | Chiral Primary Amine B + 2-Fluorobenzoic Acid | 85 | >95:5 | 97 |
| 4 | 2-Nitro-β-nitrostyrene | Chiral Primary Amine B + 2-Fluorobenzoic Acid | 88 | >95:5 | 95 |
Data sourced from a study on direct asymmetric vinylogous Michael additions.[4]
Table 2: Enantioselective α-Alkylation of Cyclohexanone
| Entry | Electrophile | Catalyst | Solvent | Yield (%) | e.e. (%) |
| 1 | Diethyl 2-bromomalonate | Quinine (Qn) | Toluene | 65 | 78 |
| 2 | Diethyl 2-bromomalonate | Phenylquinine (PhQn) | Toluene | 78 | 86 |
| 3 | Diethyl 2-bromomalonate | Phenylquinidine (PhQd) | Toluene | 34 | 79 |
Data from a study on enantioselective photo-organocatalytic α-alkylation.[5]
Experimental Protocols
Protocol 1: Kinetically Controlled Regioselective Alkylation of 3-Methyl-2-cyclohexen-1-one
This protocol describes the reduction of an enone to generate a specific lithium enolate in situ, followed by alkylation. This method is particularly useful for the directed alkylation of unsymmetrical ketones.[6]
Reaction Scheme:
Materials:
-
3-Methyl-2-cyclohexen-1-one
-
Lithium wire
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether
-
Allyl bromide
-
Ammonium chloride
-
5% Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Dry ice/acetone condenser
Procedure:
-
Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser under a positive pressure of nitrogen.
-
Introduce anhydrous liquid ammonia (1 L) into the flask.
-
Add small pieces of lithium wire until a persistent blue color is observed, indicating the ammonia is dry.
-
Add 2.77 g (0.400 g-atom) of freshly cut lithium wire and allow it to dissolve for 20 minutes with stirring.
-
Prepare a solution of 20.0 g (0.182 mole) of 3-methyl-2-cyclohexen-1-one and 3.27 g (0.182 mole) of water in 400 mL of anhydrous diethyl ether.
-
Add this solution dropwise to the lithium-ammonia solution over 60 minutes.
-
Ten minutes after the addition is complete, add a solution of 65 g (0.54 mole) of allyl bromide in 150 mL of anhydrous ether in a steady stream over 60 seconds.
-
Five minutes later, rapidly add 30 g of solid ammonium chloride to quench the reaction.
-
Allow the ammonia to evaporate.
-
Add 300 mL of ether and 300 mL of water to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with two 100-mL portions of ether.
-
Combine the ether extracts, wash with 100 mL of 5% hydrochloric acid, followed by 100 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by distillation.
Protocol 2: Thermodynamically Controlled Robinson Annulation - Synthesis of the Wieland-Miescher Ketone
The Robinson annulation is a classic tandem reaction that combines a Michael addition and an intramolecular aldol condensation to form a cyclohexenone ring.[4][7][8] This protocol describes the synthesis of the Wieland-Miescher ketone, a versatile building block in steroid synthesis.[6]
Reaction Scheme:
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
(S)-Proline (for enantioselective synthesis)
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Sodium hydroxide or other base for racemic synthesis
-
Hydrochloric acid for workup
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1 equiv.) in DMF, add (S)-proline (0.1 equiv.).
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 equiv.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Kinetic vs. Thermodynamic Enolate Formation.
Caption: Robinson Annulation Experimental Workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
Application Notes and Protocols: Synthesis of Bicyclic Ketones Using Lithium Cyclohexenyl Enolate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview, experimental protocols, and key data for the application of lithium cyclohexenyl enolate in the synthesis of bicyclic ketones, a common structural motif in natural products and pharmacologically active compounds.
Introduction
The formation of bicyclic ketones is a fundamental transformation in organic synthesis, providing access to a wide array of complex molecular architectures. Among the various synthetic strategies, the use of pre-formed enolates offers significant advantages in terms of regioselectivity and reactivity. Lithium enolates, in particular, are highly reactive species that can be generated under specific conditions to control the outcome of subsequent alkylation or acylation reactions.
This document focuses on the generation and utilization of lithium cyclohexenyl enolate, a key intermediate in the construction of bicyclic systems. The primary application discussed is the Robinson annulation reaction, a classic and powerful method for the formation of a six-membered ring fused to an existing ring. This reaction involves a Michael addition of the enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. The precise control over the formation of the kinetic or thermodynamic enolate of cyclohexanone derivatives is crucial for the success and selectivity of the synthesis.
Reaction Mechanisms and Workflows
The synthesis of bicyclic ketones using lithium cyclohexenyl enolate typically follows a two-step sequence: the formation of the enolate and its subsequent reaction with an electrophile.
Formation of Lithium Cyclohexenyl Enolate
The regioselective formation of a lithium enolate from an unsymmetrical ketone like 2-methylcyclohexanone is governed by the choice of base, solvent, and temperature. The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the formation of the less substituted, kinetic enolate. Conversely, a weaker base under thermodynamic control (higher temperatures, longer reaction times) would favor the more substituted, thermodynamically more stable enolate.
Troubleshooting & Optimization
Technical Support Center: Suppressing Side Reactions in Lithium Enolate Alkylation of Cyclohexenone
Welcome to the technical support center for the alkylation of cyclohexenone via its lithium enolate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial C-C bond-forming reaction. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the lithium enolate alkylation of cyclohexenone?
The primary side reactions include:
-
Polyalkylation: Introduction of more than one alkyl group onto the cyclohexenone scaffold.
-
Loss of Regioselectivity: Formation of the undesired thermodynamic enolate leading to alkylation at the more substituted α-carbon.
-
O-alkylation: Alkylation on the oxygen atom of the enolate, forming a silyl enol ether-like product, instead of the desired C-alkylation.
-
Elimination: The alkylating agent undergoes elimination, especially with secondary and tertiary halides, to form an alkene.[1]
-
Aldol Condensation: Self-condensation of the enolate with unreacted cyclohexenone.
Q2: How can I favor the formation of the kinetic enolate over the thermodynamic enolate?
To favor the kinetic enolate (alkylation at the less substituted α-carbon), you should use a strong, sterically hindered base under non-equilibrating conditions.[2] The recommended conditions are:
-
Base: Lithium diisopropylamide (LDA) is the base of choice due to its bulk and high basicity.[2][3]
-
Temperature: Low temperatures, typically -78 °C, are crucial to prevent equilibration to the more stable thermodynamic enolate.[2][4]
-
Solvent: An aprotic solvent like tetrahydrofuran (THF) is ideal.[5]
-
Addition Order: Add the cyclohexenone dropwise to a solution of LDA to ensure the base is always in excess, preventing unreacted ketone from protonating the kinetic enolate to form the thermodynamic one.
Q3: What is the best way to prevent polyalkylation?
Polyalkylation is a common issue when the mono-alkylated product is still enolizable. To minimize this:
-
Use a slight excess (e.g., 1.05-1.1 equivalents) of the lithium enolate relative to the alkylating agent.
-
Add the alkylating agent slowly to the enolate solution at low temperature to maintain a low concentration of the electrophile.
-
Use a strong base like LDA to ensure complete conversion of the starting material to the enolate before adding the alkylating agent. This minimizes the presence of the starting ketone which can participate in proton exchange.
Troubleshooting Guides
Problem 1: Low yield of the desired mono-alkylated product and a significant amount of di- or poly-alkylated products.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incomplete enolate formation | Use a full equivalent or slight excess of a strong, non-nucleophilic base like LDA. Ensure the base is freshly prepared or properly titrated. | Incomplete deprotonation leaves starting material that can be deprotonated by the mono-alkylated product, leading to polyalkylation. |
| Proton exchange | Maintain a low reaction temperature (-78 °C) and add the ketone to the base to ensure the base is always in excess. | Higher temperatures can allow for proton exchange between the mono-alkylated product and unreacted enolate, leading to the formation of a new enolate that can be further alkylated. |
| Excess alkylating agent | Use the alkylating agent as the limiting reagent (e.g., 0.95 equivalents relative to the enolate). | This ensures there is not enough electrophile to react with the enolate of the mono-alkylated product. |
Problem 2: Formation of the wrong regioisomer (alkylation at the more substituted carbon).
| Potential Cause | Troubleshooting Strategy | Rationale |
| Equilibration to the thermodynamic enolate | Maintain a low temperature (-78 °C) throughout the enolate formation and alkylation. | Higher temperatures provide the activation energy for the less stable kinetic enolate to equilibrate to the more stable thermodynamic enolate.[2] |
| Use of a less sterically hindered base | Use a bulky base like LDA or Lithium Hexamethyldisilazide (LHMDS). | Smaller bases like NaH or alkoxides can deprotonate the more sterically hindered proton, leading to the thermodynamic enolate.[6] |
| Protic solvent contamination | Ensure all glassware is oven-dried and use anhydrous solvents. | Protic solvents can facilitate proton exchange and equilibration of the enolates.[2] |
Problem 3: Significant formation of the O-alkylated product.
| Potential Cause | Troubleshooting Strategy | Rationale |
| "Hard" electrophile | Use a "softer" electrophile. For example, use an alkyl iodide instead of an alkyl chloride or tosylate.[7] | According to Hard-Soft Acid-Base (HSAB) theory, the oxygen of the enolate is a "hard" nucleophile and the carbon is "soft". Hard electrophiles tend to react with the hard oxygen center. |
| Solvent effects | Use a less polar, aprotic solvent like THF. | Highly polar, aprotic solvents can solvate the lithium cation, making the oxygen anion more available for alkylation.[8] |
Quantitative Data Summary
| Ketone | Base/Solvent/Temp | Alkylating Agent | Product Ratio (α' : α) | Reference |
| 2-Methylcyclohexanone | LDA / THF / -78 °C | Benzyl Bromide | 95 : 5 | [9] |
| 2-Methylcyclohexanone | NaH / THF / 25 °C | Benzyl Bromide | 20 : 80 | [9] |
| 2-Methylcyclohexanone | Mn-Enolate / THF-NMP | Benzyl Bromide | 97 : 3 | [8][10] |
Note: α' refers to alkylation at the less substituted carbon (kinetic product), and α refers to alkylation at the more substituted carbon (thermodynamic product).
Experimental Protocols
Protocol 1: General Procedure for the Kinetic Alkylation of Cyclohexenone with Methyl Iodide
This protocol is designed to favor the formation of the kinetic enolate and minimize side reactions.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexenone, freshly distilled
-
Methyl Iodide (MeI), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add freshly distilled diisopropylamine (1.1 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.05 eq) dropwise via syringe while maintaining the temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Slowly add a solution of cyclohexenone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add freshly distilled methyl iodide (1.0 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-methylcyclohexenone.
-
Visualizations
Logical Workflow for Troubleshooting Alkylation Reactions
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing 1,4-Addition Reactions to Lithium Cyclohexenyl Enolate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of 1,4-addition (Michael addition) reactions involving the lithium cyclohexenyl enolate.
Troubleshooting Guide
This guide addresses common issues encountered during the 1,4-addition of lithium cyclohexenyl enolate to α,β-unsaturated carbonyl compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Enolate Formation: The base may not be strong enough or may have degraded. The reaction temperature for deprotonation might be too high, leading to side reactions. | - Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Ensure the base is freshly prepared or properly stored. - Perform the deprotonation at low temperatures, typically -78 °C, to ensure the formation of the kinetic enolate and minimize side reactions.[1][2] |
| 2. Poor Quality Reagents or Solvents: Moisture or impurities in the starting materials or solvent can quench the enolate. | - Use freshly distilled cyclohexanone and Michael acceptor. - Ensure all solvents are anhydrous. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). | |
| 3. Competitive 1,2-Addition: The reaction conditions may favor direct addition to the carbonyl group of the Michael acceptor. | - Lithium enolates are considered "soft" nucleophiles and generally favor 1,4-addition. However, to further promote 1,4-addition, consider the use of additives. | |
| 4. Enolate Aggregation: In solvents like THF, lithium enolates can form aggregates, which are less reactive.[3][4] | - The addition of a polar aprotic co-solvent like Hexamethylphosphoramide (HMPA) can break up these aggregates, leading to more reactive monomeric enolates.[3] | |
| Formation of Multiple Products (Low Selectivity) | 1. Mixture of Kinetic and Thermodynamic Enolates: If the deprotonation temperature is not sufficiently low or the reaction time is too long, a mixture of the kinetic (less substituted) and thermodynamic (more substituted) enolates can form. | - For the formation of the kinetic lithium cyclohexenyl enolate, use a strong, sterically hindered base like LDA at -78 °C in an aprotic solvent like THF.[1][2] |
| 2. Diastereoselectivity Issues: The approach of the enolate to the Michael acceptor can result in a mixture of diastereomers. | - The addition of lithium salts, such as Lithium Chloride (LiCl), can influence the stereochemical outcome of the reaction by altering the structure of the transition state. | |
| Reaction is Sluggish or Does Not Go to Completion | 1. Low Reaction Temperature: While low temperatures are necessary for enolate formation, the subsequent 1,4-addition may be slow at -78 °C. | - After the addition of the Michael acceptor at -78 °C, the reaction may be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) to facilitate the addition reaction. The optimal temperature will depend on the specific substrates. |
| 2. Insufficient Activation of the Michael Acceptor: A less reactive Michael acceptor may require more forcing conditions. | - While not directly modifying the enolate, the use of a more reactive Michael acceptor can improve reaction rates. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for generating the lithium cyclohexenyl enolate for a 1,4-addition?
A1: A strong, non-nucleophilic, and sterically hindered base is ideal for the clean and regioselective formation of the kinetic lithium cyclohexenyl enolate. Lithium Diisopropylamide (LDA) is the most commonly used base for this purpose.[1][2] It is sufficiently strong to completely deprotonate cyclohexanone, preventing an equilibrium that could lead to side reactions. Lithium Hexamethyldisilazide (LHMDS) is another suitable option.
Q2: How does the choice of solvent affect the yield of the 1,4-addition?
A2: The solvent plays a crucial role in lithium enolate chemistry by influencing the state of aggregation and the reactivity of the enolate.
-
Tetrahydrofuran (THF): This is the most common solvent for these reactions. It is a good solvent for the reagents and is relatively unreactive under the reaction conditions. However, in THF, lithium enolates can exist as aggregates (dimers, tetramers), which are less reactive than the monomeric form.[3][4]
-
Dimethoxyethane (DME): DME can lead to lower aggregation compared to THF, potentially increasing reactivity.[3]
-
Methyl tert-butyl ether (MTBE): In MTBE, aggregation is much higher, and reactions are significantly slower.[3]
Q3: What is the role of HMPA, and should I use it in my reaction?
A3: Hexamethylphosphoramide (HMPA) is a highly polar aprotic solvent that can be used as an additive. It strongly solvates the lithium cation, which helps to break down the enolate aggregates into more reactive monomers or solvent-separated ion pairs. This can significantly increase the rate and yield of the 1,4-addition. However, HMPA is a known carcinogen and should be handled with extreme caution.
Q4: Can temperature be used to control the outcome of the reaction?
A4: Yes, temperature is a critical parameter.
-
Enolate Formation: This step should be carried out at a low temperature, typically -78 °C, to ensure the formation of the kinetic enolate and prevent side reactions.[1][2]
-
1,4-Addition: After the enolate is formed and the Michael acceptor is added, the reaction temperature can be slowly increased. This is often necessary as the 1,4-addition may be too slow at -78 °C. The optimal temperature for the addition will depend on the reactivity of the specific enolate and Michael acceptor.
Q5: I am observing the formation of the 1,2-addition product. How can I favor the 1,4-addition?
A5: Lithium enolates are considered "soft" nucleophiles and inherently favor 1,4-addition (conjugate addition) over 1,2-addition. If you are observing significant 1,2-addition, consider the following:
-
Ensure Complete Enolate Formation: Unreacted base or ketone can complicate the reaction.
-
Use of Additives: The addition of HMPA can further enhance the preference for 1,4-addition.
-
Purity of Reagents: Ensure your Michael acceptor is pure, as impurities could potentially catalyze 1,2-addition.
Quantitative Data Summary
The following tables summarize the impact of various factors on the yield of 1,4-addition reactions. Please note that specific yields can vary significantly based on the exact substrates and reaction conditions used.
Table 1: Effect of Solvent on Enolate Aggregation and Reactivity
| Solvent | Predominant Enolate Form | Relative Reaction Rate | Reference |
| THF | Aggregates (Dimers, Tetramers) | Moderate | [3] |
| DME | Lower Aggregation than THF | Higher than THF | [3] |
| MTBE | High Aggregation | Very Slow | [3] |
Experimental Protocols
Protocol 1: General Procedure for the 1,4-Addition of Lithium Cyclohexenyl Enolate to Methyl Vinyl Ketone
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Cyclohexanone, freshly distilled
-
Methyl vinyl ketone, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. To this solution, add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Formation of Lithium Cyclohexenyl Enolate: To the freshly prepared LDA solution at -78 °C, add freshly distilled cyclohexanone (1.0 equivalent) dropwise via syringe over 10-15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
1,4-Addition: To the enolate solution at -78 °C, add freshly distilled methyl vinyl ketone (1.2 equivalents) dropwise via syringe.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, the temperature can be allowed to slowly rise to -40 °C.
-
Work-up: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the 1,4-addition of lithium cyclohexenyl enolate.
References
Technical Support Center: Optimizing Low-Temperature LDA Enolization of Cyclohexenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the low-temperature LDA enolization of cyclohexenone for the formation of the kinetic enolate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using LDA at low temperatures for the enolization of cyclohexenone?
The primary goal is to achieve the regioselective formation of the kinetic enolate. Lithium diisopropylamide (LDA) is a strong, sterically hindered base.[1][2] At low temperatures, typically -78 °C, the deprotonation reaction is rapid and irreversible, favoring the removal of the more sterically accessible proton at the α-position (C6), leading to the less substituted, kinetic enolate.[1][2][3]
Q2: How does temperature affect the regioselectivity of the enolization?
Temperature is a critical factor. Low temperatures (-78 °C) are essential for kinetic control.[1][2] At higher temperatures, the reaction can become reversible, allowing for equilibration to the more stable, thermodynamically favored enolate, which is the more substituted one.[1]
Q3: What is the difference between the kinetic and thermodynamic enolate of cyclohexenone?
The kinetic enolate is formed faster and results from the deprotonation of the less sterically hindered α-carbon. The thermodynamic enolate is the more stable enolate and is formed by deprotonating the more substituted α-carbon. For cyclohexenone, the kinetic enolate is formed by deprotonation at the C6 position, while the thermodynamic enolate would be formed at the C2 position.
Q4: What are common side reactions to be aware of during LDA enolization?
The most common side reaction is self-aldol condensation. This can occur if the enolization is not complete and there is still starting material (cyclohexenone) present in the reaction mixture.[4] The enolate can then act as a nucleophile and attack the carbonyl group of another cyclohexenone molecule. Using a slight excess of LDA helps to ensure complete conversion of the ketone to the enolate, minimizing this side reaction.[1]
Q5: Why is it important to use an aprotic solvent like THF?
Aprotic solvents like tetrahydrofuran (THF) are crucial because they do not have acidic protons that can protonate the enolate and facilitate equilibration to the thermodynamic product.[5] THF is also effective at solvating the lithium cation of LDA.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete enolate formation due to insufficient or degraded LDA. 2. Reaction with residual water in the solvent or on glassware. 3. Temperature fluctuations during the reaction. 4. Inefficient quenching of the reaction. | 1. Use freshly prepared or recently titrated LDA. Ensure accurate measurement of reagents. 2. Use freshly distilled, dry solvents and flame-dry all glassware under an inert atmosphere. 3. Maintain a consistent low temperature (-78 °C) using a dry ice/acetone bath. 4. Quench the reaction at low temperature before warming to room temperature. |
| Formation of Thermodynamic Enolate | 1. Reaction temperature is too high. 2. Insufficiently rapid addition of the ketone to the LDA solution. 3. Use of a non-sterically hindered base. | 1. Ensure the reaction is maintained at -78 °C throughout the enolization step. 2. Add the cyclohexenone solution dropwise to the LDA solution at -78 °C to ensure the LDA is always in excess. 3. Confirm the use of a bulky base like LDA. |
| Presence of Self-Aldol Condensation Products | 1. Incomplete deprotonation of the cyclohexenone, leaving starting material to react with the enolate.[4] 2. Warming the reaction mixture before the electrophile is added. | 1. Use a slight excess (1.05-1.1 equivalents) of LDA to ensure complete conversion to the enolate.[1] 2. Maintain the low temperature until the subsequent reaction with an electrophile is complete. |
| Inconsistent Results | 1. Inconsistent quality or concentration of LDA. 2. Variations in reaction time or temperature. 3. Presence of atmospheric moisture. | 1. Standardize the preparation and titration of LDA. 2. Carefully control and monitor reaction parameters. 3. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Preparation of LDA Solution (in situ)
This protocol is for the in situ preparation of Lithium Diisopropylamide (LDA).
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add freshly distilled diisopropylamine (1.1 equivalents) to anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution.
-
Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
Low-Temperature Enolization of Cyclohexenone
This protocol describes the formation of the kinetic lithium enolate of cyclohexenone.
Materials:
-
Cyclohexenone
-
Freshly prepared LDA solution in THF
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Prepare a solution of cyclohexenone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
At -78 °C, add the cyclohexenone solution dropwise to the freshly prepared, stirred LDA solution (1.05-1.1 equivalents).
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.
-
The enolate solution is now ready for reaction with a suitable electrophile at low temperature.
Visual Guides
Caption: Experimental workflow for the preparation of LDA and subsequent low-temperature enolization of cyclohexenone.
Caption: Troubleshooting logic for optimizing the low-temperature LDA enolization of cyclohexenone.
References
Technical Support Center: Troubleshooting Poor Diastereoselectivity in Cyclohexenone Enolate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with diastereoselectivity in cyclohexenone enolate reactions.
Troubleshooting Guide: Improving Diastereoselectivity
Poor diastereoselectivity in cyclohexenone enolate reactions can arise from several factors. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Problem: Low Diastereomeric Ratio (dr)
Possible Cause & Troubleshooting Steps
-
Incorrect Enolate Formation (Kinetic vs. Thermodynamic Control): The regiochemistry of the enolate can significantly impact the stereochemical outcome. The less substituted (kinetic) and more substituted (thermodynamic) enolates will present different steric environments to the incoming electrophile.
-
To favor the kinetic enolate: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (typically -78 °C).[1][2][3] Reaction times should be kept short.[2]
-
To favor the thermodynamic enolate: Employ a smaller, weaker base such as sodium hydride (NaH) or an alkoxide at higher temperatures (from 0 °C to room temperature).[2][4] Longer reaction times can allow for equilibration to the more stable enolate.[2]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in controlling the energy of the transition states leading to different diastereomers.
-
Low temperatures (-78 °C) are generally recommended to enhance selectivity by favoring the transition state with the lowest activation energy.[1] This minimizes the formation of undesired diastereomers.
-
-
Inappropriate Solvent Choice: The solvent can influence the aggregation state of the enolate and the solvation of the transition state, thereby affecting diastereoselectivity.[5][6]
-
Weakly coordinating solvents like Tetrahydrofuran (THF) are commonly used and tend to favor C-alkylation.[5]
-
Strongly coordinating solvents (e.g., HMPA, DMSO) can lead to "naked" enolates, which may exhibit different reactivity and selectivity.[5] However, HMPA is toxic and carcinogenic; safer alternatives like DMPU can be considered.[5]
-
-
Undesirable Electrophile Approach (Axial vs. Equatorial): For conformationally rigid cyclohexenone systems, the electrophile can approach from either an axial or equatorial trajectory. The preferred pathway is often the one that leads to a chair-like transition state, which is typically the axial attack.[7][8]
-
Steric hindrance can block the preferred trajectory. Analyze the steric interactions between the incoming electrophile and substituents on the cyclohexenone ring.[8][9] Consider using a smaller or larger electrophile to alter the steric demand.[10][11]
-
For conformationally flexible systems, the outcome is determined by a combination of the preference for axial attack and steric interactions in the accessible conformations of the enolate.[8]
-
-
Enolate Aggregation: Lithium enolates often exist as aggregates (e.g., tetramers in THF), which can impact their reactivity.[5][12]
-
Additives like Lithium Chloride (LiCl) can help break up these aggregates, potentially leading to a more reactive and selective "monomeric" enolate.[13]
-
Experimental Workflow for Optimizing Diastereoselectivity
Caption: A logical workflow for troubleshooting and optimizing the diastereoselectivity of cyclohexenone enolate reactions.
Frequently Asked Questions (FAQs)
Q1: How do I know if I am forming the kinetic or thermodynamic enolate?
A1: The identity of the major enolate regioisomer formed depends on the reaction conditions.
-
Kinetic enolate formation is favored by:
-
Thermodynamic enolate formation is favored by:
Q2: What is the general rule for axial versus equatorial attack on a cyclohexenone enolate?
A2: For conformationally rigid cyclohexanone enolates, the alkylation reaction tends to proceed through a chair-like transition state, which favors axial attack of the electrophile.[7][8] This preference is due to better orbital overlap during the transition from the planar sp2-hybridized enolate carbon to the tetrahedral sp3-hybridized carbon in the product.[7] However, significant steric interactions between the electrophile and axial substituents on the ring can override this preference, leading to equatorial attack.[8]
Transition State Model for Axial vs. Equatorial Attack
Caption: Simplified model illustrating the competing pathways for electrophilic attack on a cyclohexenone enolate.
Q3: How does the choice of counterion (Li+, Na+, K+) affect the reaction?
A3: The counterion can influence the structure and aggregation state of the enolate, which in turn affects its reactivity. Lithium enolates are the most extensively studied and are known to form aggregates in solvents like THF.[5][12][14] Sodium and potassium enolates can also form aggregates of varying sizes.[14] The nature of the metal-oxygen bond and the degree of aggregation can impact the enolate's nucleophilicity and the transition state geometry, thereby influencing diastereoselectivity.
Q4: Can additives improve my diastereoselectivity?
A4: Yes, certain additives can have a significant effect.
-
Lithium Chloride (LiCl): Can break up enolate aggregates, leading to more reactive and potentially more selective monomeric species.[13]
-
HMPA/DMPU: These strongly coordinating additives can create "naked" enolates by solvating the counterion, which can alter reactivity and selectivity.[5] Due to the toxicity of HMPA, DMPU is a safer alternative.[5]
-
Other Additives: In some related systems, additives like phenols or anilines have been shown to be crucial for achieving high stereoselectivity.[15][16]
Q5: My cyclohexenone is conformationally flexible. How can I predict the major diastereomer?
A5: Predicting the stereochemical outcome for conformationally flexible systems is more complex because the reaction can proceed through multiple low-energy conformations of the enolate.[8] The final product distribution will be a result of the interplay between:
-
The inherent preference for axial alkylation.[8]
-
Steric interactions between the incoming electrophile and substituents on the ring in the various accessible conformations.[8]
-
Conformational factors that determine the relative energies of the different transition states.[8]
In such cases, it is often necessary to experimentally screen different reaction conditions to optimize diastereoselectivity. Introducing a bulky substituent to "lock" the conformation can lead to more predictable outcomes.[7]
Data Summary Tables
Table 1: Effect of Base and Temperature on Enolate Formation
| Base | Temperature (°C) | Major Enolate Formed | Reference(s) |
| LDA | -78 | Kinetic | [1][2] |
| LHMDS | -78 | Kinetic | [17] |
| NaH | 25 | Thermodynamic | [2] |
| NaOEt | 25 | Thermodynamic |
Table 2: Influence of Solvent on Enolate Reactivity
| Solvent | Coordinating Ability | Effect on Enolate | Predominant Reactivity | Reference(s) |
| THF | Weakly Coordinating | Aggregated | C-Alkylation | [5] |
| HMPA/DMPU | Strongly Coordinating | Monomeric/"Naked" | Can increase O-Alkylation | [5] |
Key Experimental Protocols
General Procedure for Kinetic Enolate Formation and Alkylation
-
Preparation of LDA: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise. Stir the solution at this temperature for 30 minutes.
-
Enolate Formation: Cool the LDA solution to -78 °C. Add a solution of the cyclohexenone substrate (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1-2 hours at -78 °C.
-
Alkylation: Add the electrophile (1.0-1.2 eq) to the enolate solution at -78 °C. The reaction time will depend on the reactivity of the electrophile and should be determined empirically (e.g., by TLC analysis).
-
Workup: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio by an appropriate analytical technique (e.g., ¹H NMR, GC, or HPLC).
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Origin of stereoselectivity of the alkylation of cyclohexadienone-derived bicyclic malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ethz.ch [ethz.ch]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Extended Enolates: Versatile Intermediates for Asymmetric C‐H Functionalization via Noncovalent Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Technical Support Center: Regioselectivity of Cyclohexenone Deprotonation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the regioselective deprotonation of cyclohexenone.
Frequently Asked Questions (FAQs)
Q1: What are the possible sites of deprotonation on cyclohexenone?
Cyclohexenone has two primary sites for deprotonation: the α' (alpha-prime) carbon and the γ (gamma) carbon. Deprotonation at the α' position yields a kinetic enolate, while deprotonation at the γ position results in a more stable, conjugated dienolate, which is the thermodynamic product.
Q2: What is the difference between kinetic and thermodynamic control in cyclohexenone deprotonation?
Kinetic control favors the faster-formed product, which in this case is the α' enolate. This is typically achieved under irreversible conditions. Thermodynamic control, on the other hand, favors the most stable product, the γ-dienolate, and is achieved under conditions that allow for equilibration between the possible enolates.
Q3: How does the choice of solvent influence which enolate is formed?
The solvent plays a crucial role in determining the regioselectivity of deprotonation. Aprotic solvents, such as tetrahydrofuran (THF), are essential for kinetic control as they do not facilitate the proton exchange required for equilibration to the thermodynamic product.[1] Protic solvents, in contrast, can promote this equilibration, leading to the formation of the thermodynamic enolate.
Q4: Why is a low temperature, such as -78 °C, often used for kinetic enolate formation?
Low temperatures are critical for kinetic control because they prevent the system from reaching equilibrium.[2] At these temperatures, the deprotonation is essentially irreversible, "locking" the enolate as the kinetically favored α' isomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor regioselectivity, mixture of α' and γ products. | 1. The reaction temperature was too high, allowing for equilibration. 2. The base used was not sterically hindered enough. 3. The solvent was not sufficiently aprotic or contained protic impurities. 4. The reaction time was too long, allowing for equilibration. | 1. Ensure the reaction is maintained at -78 °C for kinetic control. 2. Use a strong, bulky base like Lithium Diisopropylamide (LDA). 3. Use freshly distilled, anhydrous aprotic solvents like THF. 4. For kinetic control, keep reaction times short (typically less than an hour). |
| Exclusive formation of the thermodynamic (γ) product when the kinetic (α') product was desired. | 1. A non-bulky or weaker base was used. 2. The reaction was allowed to warm to room temperature. 3. A protic solvent was used. 4. A substoichiometric amount of base was used, allowing for proton exchange with the remaining starting material. | 1. Switch to a strong, sterically hindered base like LDA. 2. Maintain a low temperature (-78 °C) throughout the reaction and quenching process. 3. Use a dry, aprotic solvent. 4. Use a slight excess of the strong base to ensure complete and irreversible deprotonation. |
| Low or no enolate formation. | 1. The base was not active (e.g., degraded by moisture). 2. The cyclohexenone starting material is impure. | 1. Use freshly prepared or properly stored LDA. 2. Purify the cyclohexenone before use. |
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the expected major product from the deprotonation of cyclohexenone under various conditions. Precise quantitative ratios can vary based on specific substrate modifications and reaction nuances.
| Conditions | Base | Solvent | Temperature | Major Product |
| Kinetic | LDA | THF | -78 °C | α'-enolate |
| Kinetic | LDA | THF/HMPA | -78 °C | α'-enolate |
| Thermodynamic | NaOEt | EtOH | Reflux | γ-dienolate |
| Thermodynamic | LDA (substoichiometric) | THF | -78 °C to RT | γ-dienolate |
HMPA (Hexamethylphosphoramide) is a polar aprotic solvent that can be used as an additive to increase the reactivity of LDA by breaking up its aggregates. While this can affect stereoselectivity, in the case of cyclohexenone regioselectivity, the primary determinant remains the kinetic vs. thermodynamic conditions.
Experimental Protocols
Kinetic Deprotonation of Cyclohexenone (Formation of the α'-Enolate)
This protocol is designed to favor the formation of the less substituted, kinetic enolate.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-Cyclohexen-1-one, freshly distilled
-
An appropriate electrophile (e.g., trimethylsilyl chloride)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
In a separate flame-dried flask, prepare a solution of 2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF.
-
Slowly add the cyclohexenone solution to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.
-
Quench the reaction at -78 °C by adding the desired electrophile.
-
Allow the reaction to slowly warm to room temperature.
-
Work up the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Thermodynamic Deprotonation of Cyclohexenone (Formation of the γ-Dienolate)
This protocol is designed to favor the formation of the more substituted, thermodynamic dienolate.
Materials:
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
2-Cyclohexen-1-one, freshly distilled
-
An appropriate electrophile
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous tert-butanol and potassium tert-butoxide (1.1 equivalents).
-
Heat the mixture gently to dissolve the base, then cool to room temperature.
-
Add 2-cyclohexen-1-one (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours to allow for equilibration to the thermodynamic dienolate.
-
Cool the reaction to an appropriate temperature for the addition of the electrophile.
-
Add the desired electrophile and stir until the reaction is complete.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Regioselectivity in Cyclohexenone Deprotonation.
References
influence of additives on lithium enolate aggregation state
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium enolates. The following information addresses common issues related to the influence of additives on the aggregation state of lithium enolates and the subsequent impact on their reactivity and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common aggregation states of lithium enolates in solution?
Lithium enolates in solution typically exist as equilibria of various aggregates, most commonly dimers, tetramers, and sometimes higher-order oligomers like hexamers.[1][2][3] The specific aggregation state is highly dependent on the enolate structure, solvent, temperature, and the presence of additives.[1][4] In non-polar hydrocarbon solvents, higher aggregates like hexamers may form, while in ethereal solvents like tetrahydrofuran (THF), tetramers are often the major species.[1][5]
Q2: How do additives like HMPA and DMPU affect the aggregation state of lithium enolates?
Polar aprotic additives, such as hexamethylphosphoramide (HMPA) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), are strong lithium cation chelators and can significantly alter the aggregation state of lithium enolates.[6][7][8][9] Generally, these additives break down higher-order aggregates into smaller, more reactive species. For instance, the addition of HMPA to a solution of a tetrameric lithium enolate in THF can lead to the formation of dimers.[6][8] In some cases, with a sufficient concentration of a strong additive, monomeric enolates can be formed, although this is not always the case.[7][10] It is important to note that even at high HMPA concentrations, some enolates may still exist predominantly as dimers.[6][8]
Q3: Why is controlling the aggregation state of lithium enolates important for chemical reactions?
The aggregation state of a lithium enolate directly influences its reactivity and selectivity in chemical reactions such as alkylations and aldol additions.[2][11] Monomeric enolates are generally considered to be the most reactive species, followed by dimers, and then tetramers.[2][11] By controlling the aggregation state through the use of additives, a researcher can modulate the reaction rate and, in many cases, improve the stereoselectivity of the transformation.[12][13] For example, shifting the equilibrium towards smaller aggregates can lead to faster reactions and different diastereomeric outcomes compared to reactions where higher aggregates are the dominant species.[12]
Q4: What is the role of THF as a solvent and an additive?
Tetrahydrofuran (THF) is a commonly used ethereal solvent for lithium enolate chemistry. It acts as a Lewis base, solvating the lithium cation and influencing the aggregation equilibrium.[5][7] In neat THF, many lithium enolates exist as tetramers.[4][14][15] The coordinating ability of THF is weaker than that of additives like HMPA. Therefore, while THF favors the formation of tetrasolvated tetramers and dimers, stronger additives can displace THF molecules to form more highly solvated, less aggregated species.[6][7]
Q5: What are the primary experimental techniques used to determine the aggregation state of lithium enolates?
The most powerful and widely used technique for determining the aggregation state of lithium enolates in solution is multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.[1][10][16] Specifically, 6Li and 7Li NMR are used to directly probe the lithium environment, while 13C and 31P NMR (when using phosphorus-containing additives like HMPA) provide valuable structural information.[6][10] The method of continuous variation (Job plot) in conjunction with NMR spectroscopy is a robust method to determine the stoichiometry of aggregates.[4][15][16] Other techniques such as cryoscopy and vapor pressure osmometry have also been used to a lesser extent.[1]
Troubleshooting Guides
Problem 1: Low or no reactivity of the lithium enolate in an alkylation reaction.
-
Possible Cause: The lithium enolate may exist as a less reactive higher-order aggregate (e.g., tetramer).
-
Troubleshooting Steps:
-
Introduce a polar aprotic additive: Add a coordinating additive such as HMPA or DMPU to the reaction mixture. This will help to break down the larger aggregates into more reactive smaller species (dimers or monomers). Start with a few equivalents of the additive and monitor the reaction progress.
-
Change the solvent: If the reaction is being run in a non-polar solvent, switch to an ethereal solvent like THF, which can help to deaggregate the enolate.[1] If already in THF, the addition of a stronger coordinating additive is recommended.
-
Increase the temperature: While many enolate reactions are run at low temperatures to control selectivity, a slight increase in temperature can sometimes promote the reaction of less reactive aggregates. This should be done cautiously as it may also lead to side reactions.
-
Problem 2: Poor diastereoselectivity in an aldol reaction.
-
Possible Cause: The presence of multiple, competing reaction pathways from different enolate aggregates.
-
Troubleshooting Steps:
-
Control the aggregation state: The key to improving diastereoselectivity is often to ensure that the reaction proceeds through a single, dominant enolate species.
-
To favor a dimeric pathway, which can sometimes offer different selectivity, consider using THF as the solvent with the addition of HMPA.[6][8]
-
To favor a potential monomeric pathway, which is often highly reactive, a higher concentration of HMPA or other strong chelating agents may be necessary.[10]
-
-
Optimize the additive concentration: The amount of additive can be critical. Titrate the amount of HMPA or DMPU to find the optimal concentration that favors the formation of the desired aggregate and thus the desired diastereomer.
-
Pre-form the enolate under controlled conditions: Ensure the enolate is fully formed and equilibrated with the additive at a specific temperature before adding the electrophile. This can lead to a more homogeneous population of the desired aggregate.
-
Problem 3: Inconsistent reaction outcomes.
-
Possible Cause: Variability in the enolate aggregation state due to subtle changes in reaction conditions.
-
Troubleshooting Steps:
-
Strict control of stoichiometry: Ensure precise and reproducible amounts of the base, substrate, and any additives are used. Small variations can shift the aggregation equilibrium.
-
Rigorous control of temperature: The aggregation state of lithium enolates can be temperature-dependent. Maintain a consistent and well-controlled temperature throughout the enolate formation and reaction.
-
Ensure anhydrous conditions: Water can react with the enolate and the organolithium base, leading to side products and inconsistencies. Ensure all solvents and reagents are rigorously dried.
-
Characterize the enolate solution: If possible, use NMR spectroscopy to characterize the enolate solution before the addition of the electrophile to confirm the predominant aggregation state under your specific conditions.
-
Data Presentation
Table 1: Influence of Additives on the Aggregation State of Cyclopentanone Lithium Enolate in Ethereal Solvents
| Solvent | Additive | Additive:Enolate Ratio | Predominant Aggregation State | Reference |
| THF | None | - | Tetramer | [4][15] |
| THF | HMPA | >2 | Bis-HMPA coordinated dimer | [6][8] |
| Diethyl Ether | HMPA | >2 | Mixture of tetra-HMPA tetramer and bis-HMPA dimer (5:95) | [7] |
| Dimethyl Ether | HMPA | >2 | Mixture of tetra-HMPA tetramer and bis-HMPA dimer (<1:99) | [7] |
Table 2: Effect of Solvent on the Aggregation of Two Lithium Enolates
| Enolate | Solvent | Predominant Aggregation State | Reference |
| Enolate 1 | THF | Dimer/Tetramer mixture | [7] |
| Enolate 1 | DME | Lower aggregation than THF | [7] |
| Enolate 1 | MTBE | Higher aggregation than THF | [7] |
| Enolate 2 | THF | Dimer/Tetramer mixture | [7] |
| Enolate 2 | DME | Lower aggregation than THF | [7] |
| Enolate 2 | MTBE | Higher aggregation than THF | [7] |
Experimental Protocols
Protocol 1: General Procedure for the 6Li NMR Spectroscopic Analysis of Lithium Enolate Aggregation
-
Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly distilled from appropriate drying agents.
-
Enolate Formation: In a dry NMR tube, the ketone precursor is dissolved in the chosen deuterated solvent (e.g., THF-d8). The solution is cooled to the desired temperature (typically -78 °C). A stoichiometric amount of a lithium base (e.g., [6Li]LDA) is added dropwise. The solution is allowed to stir at low temperature for a specified time to ensure complete enolate formation.
-
Additive Introduction: If the effect of an additive is being studied, a solution of the additive (e.g., HMPA) in the same deuterated solvent is added to the enolate solution at low temperature.
-
NMR Acquisition: The NMR tube is transferred to the pre-cooled NMR spectrometer. 6Li NMR spectra are acquired at the desired temperature. The chemical shifts and multiplicities of the 6Li signals are used to identify the different aggregate species present in the solution. For Job plot analysis, a series of samples with varying mole fractions of two different enolates are prepared and their spectra recorded.[4]
Mandatory Visualization
Caption: Equilibrium between lithium enolate aggregation states.
Caption: Typical workflow for lithium enolate formation and reaction.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aggregation and cooperative effects in the aldol reactions of lithium enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Protocols for Lithium Enolate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when quenching lithium enolate reactions, with a focus on preventing product decomposition.
Troubleshooting Guides
Lithium enolate reactions are powerful tools in organic synthesis, but the quenching step is critical to obtaining high yields of the desired product. Improper quenching can lead to a variety of side reactions, including decomposition of the target molecule. This section provides guidance on how to identify and resolve common issues encountered during the workup of lithium enolate reactions.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution | Key Parameters to Control |
| Low Product Yield | Decomposition during quench: The product may be sensitive to the pH or temperature of the quenching solution. | Use a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) instead of stronger acids. Maintain a low temperature (-78 °C to 0 °C) during the entire quenching process. | Quenching agent, Temperature |
| Retro-Aldol Reaction: The aldol adduct can revert to its starting materials under basic or even neutral conditions, especially with heating. | Quench the reaction at low temperature and work up the reaction quickly. Avoid prolonged exposure to basic conditions during extraction. | Temperature, Workup time | |
| Product solubility in aqueous layer: The desired product may have some water solubility, leading to loss during extraction. | Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. | Extraction solvent, Aqueous layer saturation | |
| Formation of Side Products | Epimerization: If a new stereocenter is formed, it may be sensitive to acidic or basic conditions, leading to a loss of stereochemical purity. | Use a buffered quench or a weak acid like acetic acid in a non-aqueous solvent at low temperature. | pH of quenching solution, Temperature |
| Over-alkylation or other side reactions: Unreacted enolate can participate in further reactions during a slow or inefficient quench. | Ensure rapid and thorough mixing of the quenching agent with the reaction mixture. | Mixing efficiency, Quenching rate | |
| Product Decomposition on Silica Gel | Acid-sensitivity of the product: The slightly acidic nature of silica gel can cause decomposition of sensitive products during purification. | Neutralize the silica gel with a suitable amine (e.g., triethylamine) before use. Alternatively, use a different stationary phase like alumina. | Purification method |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the protocol for quenching lithium enolate reactions.
Q1: What is the best quenching agent for a lithium enolate reaction?
The choice of quenching agent depends on the stability of your product.
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the most common and generally the safest choice. It is a weakly acidic solution (pH ~4.5-6.0) that effectively protonates the lithium alkoxide intermediate without exposing the product to harsh acidic conditions that could cause decomposition.
-
Water (H₂O): While seemingly benign, quenching with pure water can result in a basic solution due to the formation of lithium hydroxide (LiOH). This can be problematic for base-sensitive products or if there is a risk of retro-aldol reactions.
-
Dilute Acetic Acid (AcOH) in an organic solvent (e.g., THF): This is a good option for particularly acid-sensitive products where even the mild acidity of NH₄Cl could be detrimental. The quench is performed at low temperature before the addition of water.
-
Methanol (MeOH): Can be used to quench at low temperatures, but the resulting lithium methoxide is a strong base, which can cause issues similar to quenching with water.
Q2: At what temperature should I quench my lithium enolate reaction?
It is crucial to quench the reaction at a low temperature, typically the same temperature at which the reaction was performed (e.g., -78 °C).[1] Adding the quenching solution while the reaction is still cold minimizes the risk of side reactions, such as retro-aldol condensation, which become more favorable at higher temperatures.[2] The reaction mixture should be stirred vigorously while the quenching solution is added slowly to ensure efficient and uniform quenching.
Q3: My product is a β-hydroxy ketone. What is the best way to quench the reaction to avoid decomposition?
β-hydroxy ketones are susceptible to retro-aldol reaction, especially under basic conditions.[2] To minimize this decomposition pathway:
-
Quench at low temperature (-78 °C): This is the most critical step.
-
Use a weakly acidic quencher: Saturated aqueous NH₄Cl is the preferred choice.
-
Work up the reaction quickly: Do not let the reaction mixture sit for extended periods after quenching, especially before extraction.
-
Avoid strong bases during workup: Use a saturated NaHCO₃ solution instead of NaOH for washing if necessary.
Q4: I am performing an Evans Aldol reaction. Are there any special considerations for the quench?
Yes, while the general principles of low-temperature quenching with a mild acid apply, the workup for an Evans aldol often involves an oxidative cleavage of the chiral auxiliary. A common procedure involves quenching with aqueous NH₄Cl, followed by extraction and then treatment with hydrogen peroxide and a lithium salt (e.g., LiOH) to cleave the auxiliary. It is important to follow a well-established protocol for this sequence to ensure high yields and stereoselectivity.
Experimental Protocols
Protocol 1: General Quenching of a Lithium Enolate Reaction with Saturated Aqueous Ammonium Chloride
This protocol is suitable for most lithium enolate reactions where the product is not exceptionally sensitive to mild acidity.
-
Maintain Low Temperature: Ensure the reaction flask is maintained at the reaction temperature (e.g., -78 °C in a dry ice/acetone bath).
-
Prepare Quenching Solution: Have a pre-chilled flask of saturated aqueous ammonium chloride (NH₄Cl) ready.
-
Slow Addition: While stirring the reaction mixture vigorously, slowly add the saturated aqueous NH₄Cl solution dropwise via a syringe or an addition funnel. Monitor for any significant temperature increase.
-
Allow to Warm: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Wash: Separate the layers. Wash the organic layer sequentially with water and brine (saturated aqueous NaCl).
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching of a Temperature-Sensitive Lithium Enolate Reaction with Acetic Acid
This protocol is designed for reactions producing highly sensitive compounds that may decompose even under mildly acidic aqueous conditions.
-
Maintain Low Temperature: Keep the reaction flask at -78 °C.
-
Prepare Quenching Solution: Prepare a solution of one equivalent of glacial acetic acid in a small amount of dry THF.
-
Non-Aqueous Quench: Slowly add the acetic acid/THF solution to the cold, stirring reaction mixture.
-
Aqueous Workup: After stirring for a few minutes at -78 °C, add cold water to the reaction mixture.
-
Warm and Extract: Remove the cooling bath and allow the mixture to warm to room temperature. Proceed with the standard extraction and workup as described in Protocol 1.
Visualizing the Quenching Process
To better understand the logic behind the quenching protocol, the following diagrams illustrate the key steps and potential pitfalls.
Caption: A simplified workflow for quenching lithium enolate reactions.
Caption: Common decomposition pathways for aldol products during workup.
References
Technical Support Center: Purification Strategies for Products from Lithium Enolate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from lithium enolate reactions.
Troubleshooting Guide
Problem: My crude product is contaminated with diisopropylamine from the LDA base.
Solution: Diisopropylamine is a basic impurity that can often be removed with an acidic wash during the aqueous workup.[1][2]
-
Step 1: Quenching. After the reaction is complete, quench it at low temperature (e.g., -78 °C) by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Step 2: Extraction. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Step 3: Acidic Wash. Wash the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or a saturated ammonium chloride solution. The acidic solution will protonate the diisopropylamine, forming a water-soluble ammonium salt that will partition into the aqueous layer.
-
Step 4: Further Washes. Wash the organic layer with water and then with brine to remove any remaining acid and inorganic salts.
-
Step 5: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product, now free of diisopropylamine.
Problem: My reaction has resulted in a mixture of the desired product and unreacted starting ketone/aldehyde.
Solution: This issue often requires chromatographic purification to separate compounds with similar polarities.
-
Thin-Layer Chromatography (TLC) Analysis: First, analyze the crude reaction mixture by TLC to determine an appropriate solvent system that provides good separation between your product and the starting material.[3][4]
-
Column Chromatography: Pack a chromatography column with silica gel and equilibrate it with a non-polar solvent (e.g., hexane). Load your crude product onto the column and elute with the solvent system determined by your TLC analysis, gradually increasing the polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.[5]
Problem: The aldol reaction produced a self-condensation byproduct.
Solution: Preventing self-condensation is best addressed during the reaction setup by ensuring the complete formation of the lithium enolate before adding the electrophile.[6] However, if self-condensation has already occurred, purification can be attempted.
-
Column Chromatography: As with unreacted starting materials, column chromatography is the most effective method for separating the desired crossed-aldol product from the self-condensation byproduct, as they are likely to have different polarities.
-
Recrystallization: If the desired product and the byproduct have significantly different solubilities in a particular solvent system, recrystallization may be an option. This is often a matter of trial and error to find a suitable solvent.
Problem: I have a low yield after purification.
Solution: Low yields can result from several factors during the reaction and purification process.
-
Reaction Conditions: Ensure that the enolate formation is complete by using a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) and that the reaction is quenched at low temperature to prevent product decomposition.[6]
-
Purification Technique:
-
Column Chromatography: While effective for separation, material can be lost on the column. Ensure proper column packing and elution to minimize streaking and loss of product.
-
Recrystallization: Yield loss is common during recrystallization, as some product will remain in the mother liquor. To maximize yield, you can cool the solution slowly to promote crystal growth and minimize the amount of solvent used. Recovering multiple crops of crystals can also improve the overall yield.[7][8]
-
Acid-Base Extraction: While generally efficient, vigorous shaking can lead to emulsion formation, which can trap the product and reduce yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a lithium enolate reaction?
A common and effective method is to add a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature (-78 °C).[5] This protonates the lithium alkoxide product and any remaining enolate without causing significant side reactions. For sensitive substrates, other mild quenching agents can be used.
Q2: How can I monitor the progress of my purification by column chromatography?
Thin-layer chromatography (TLC) is an essential tool for monitoring column chromatography.[3][4] By spotting the collected fractions on a TLC plate alongside a sample of the crude mixture and the starting material, you can identify which fractions contain your pure product, which contain impurities, and which are mixtures.
Q3: When should I choose recrystallization over column chromatography?
Recrystallization is an excellent choice for purifying solid products when you can find a suitable solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Recrystallization can often yield a product of higher purity than column chromatography.[7][8][9] Column chromatography is more versatile and is the preferred method for purifying oils or for separating mixtures of solids with similar solubility profiles.
Q4: My product is an oil. How can I purify it?
For non-volatile oily products, column chromatography is the most common and effective purification method.[5] If the product is volatile, distillation can be an option.
Q5: How do I choose a solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is often a process of experimentation with small amounts of the crude product and different solvents to find the optimal one.[8]
Data Presentation
| Purification Technique | Primary Use | Advantages | Disadvantages | Typical Purity | Estimated Yield |
| Acid-Base Extraction | Removing acidic or basic impurities (e.g., diisopropylamine).[1][2] | Fast, simple, and can be performed on a large scale. | Only effective for separating compounds with significantly different acid/base properties. Can lead to emulsions. | Variable, depends on subsequent purification. | >95% |
| Column Chromatography | Separating mixtures of compounds with different polarities, purification of oils.[5] | Highly versatile, can separate complex mixtures. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. | >95% | 80-95% |
| Recrystallization | Purifying solid compounds.[8][9] | Can yield very high purity products.[7] | Requires finding a suitable solvent, not suitable for oils or amorphous solids. Yield can be lower, especially with multiple recrystallizations.[7] | >99% | 70-90% |
Experimental Protocols
General Workup Procedure for a Lithium Enolate Reaction
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if LDA was used), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification of a Solid Aldol Product by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol) to just dissolve the solid when heated.[8]
-
Heat the mixture gently with stirring until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Purification of an α-Alkylated Ketone by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane), determined from prior TLC analysis.[5]
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Visualizations
Caption: General experimental workflow for lithium enolate reactions.
References
- 1. Computational strategies for evaluating barrier heights for gas-phase reactions of lithium enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JP4374102B2 - Method for separating N, N-diisopropylethylamine - Google Patents [patents.google.com]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. brainly.com [brainly.com]
- 9. columbia.edu [columbia.edu]
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Analysis of the Lithium Enolate of Cyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the NMR spectroscopic characteristics of the lithium enolate of cyclohex-2-en-1-one. Due to the limited availability of a complete, published NMR dataset for this specific enolate, this guide draws comparisons with its parent ketone, cyclohex-2-en-1-one, and the well-studied lithium enolate of the saturated analog, cyclohexanone. The guide also discusses the critical concepts of kinetic versus thermodynamic enolate formation, which are essential for understanding the regioselectivity of deprotonation in α,β-unsaturated systems.
Executive Summary
The formation of a lithium enolate from cyclohex-2-en-1-one dramatically alters the electronic structure of the molecule, leading to significant and predictable changes in its ¹H and ¹³C NMR spectra. Key transformations include the disappearance of the α-proton signal, a significant upfield shift of the β-vinylic proton, and a downfield shift of the carbonyl carbon upon enolization. Furthermore, lithium enolates in ethereal solvents like tetrahydrofuran (THF) are known to exist as aggregates, typically dimers or tetramers, which can lead to complex NMR spectra and are highly dependent on factors such as solvent, temperature, and the presence of additives. Understanding these spectral shifts and aggregation phenomena is crucial for reaction monitoring and characterization in synthetic chemistry.
Comparison of NMR Spectral Data
The following tables summarize the known ¹H and ¹³C NMR chemical shift data for cyclohex-2-en-1-one and provide expected values for its lithium enolate based on the analysis of related compounds.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton | Cyclohex-2-en-1-one (δ, ppm) | Lithium Enolate of Cyclohex-2-en-1-one (Predicted δ, ppm) | Key Observations and Rationale |
| H-2 (α-vinylic) | ~6.0 | ~4.5 - 5.0 | Significant upfield shift due to increased electron density at the α-carbon upon enolization. |
| H-3 (β-vinylic) | ~7.0 | ~5.0 - 5.5 | Upfield shift, but less pronounced than H-2, as the negative charge is delocalized across the O-C-C=C system. |
| H-4 (allylic) | ~2.4 | ~2.0 - 2.2 | Slight upfield shift due to the removal of the deshielding effect of the C=O group. |
| H-5 | ~2.0 | ~1.8 - 2.0 | Minor upfield shift. |
| H-6 (α to C=O) | ~2.3 | Not Applicable | Deprotonation at this position to form the enolate. |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | Cyclohex-2-en-1-one (δ, ppm) | Lithium Enolate of Cyclohex-2-en-1-one (Predicted δ, ppm) | Key Observations and Rationale |
| C-1 (C=O) | ~199 | ~155 - 165 | Significant upfield shift as the carbon is no longer a carbonyl but part of an enolate system (C-O-Li). |
| C-2 (α-vinylic) | ~129 | ~90 - 100 | Significant upfield shift due to increased electron density. |
| C-3 (β-vinylic) | ~150 | ~140 - 145 | Slight upfield shift. |
| C-4 (allylic) | ~38 | ~25 - 30 | Upfield shift due to loss of the carbonyl's deshielding effect. |
| C-5 | ~23 | ~20 - 22 | Minor upfield shift. |
| C-6 (α to C=O) | ~30 | ~35 - 40 | Slight downfield shift due to the change in hybridization and electronic environment upon deprotonation. |
Experimental Protocols
Preparation of the Lithium Enolate of Cyclohex-2-en-1-one for NMR Analysis (Adapted from standard procedures)
Materials:
-
Cyclohex-2-en-1-one
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene (2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous deuterated tetrahydrofuran (THF-d₈)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
-
NMR tubes with J. Young valves
Procedure:
-
All glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
In a Schlenk flask under an inert atmosphere, a solution of cyclohex-2-en-1-one (1.0 mmol) in anhydrous THF (5 mL) is prepared.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, a solution of LDA (1.05 mmol, 1.05 equivalents) is added dropwise via syringe over 5 minutes.
-
The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
For NMR analysis, an aliquot of the enolate solution is transferred via a cannula to a pre-cooled (-78 °C) NMR tube containing anhydrous THF-d₈.
-
The NMR tube is sealed under an inert atmosphere using a J. Young valve.
-
The sample is then carefully transferred to the NMR spectrometer, which has been pre-cooled to the desired acquisition temperature (e.g., -78 °C or lower) to prevent enolate decomposition or aggregation changes.
Visualizations
Signaling Pathway for Enolate Formation
Caption: Formation of the lithium enolate from cyclohex-2-en-1-one.
Logical Workflow for NMR Analysis
Caption: Workflow for the NMR spectroscopic analysis of lithium enolates.
Discussion and Comparison with Alternatives
The NMR spectroscopic analysis of the lithium enolate of cyclohex-2-en-1-one provides invaluable information about its structure and reactivity. The predicted upfield shifts in both ¹H and ¹³C NMR spectra upon enolate formation are characteristic and serve as a reliable indicator of successful deprotonation.
Comparison with Cyclohexanone Enolate: The lithium enolate of cyclohexanone, lacking the α,β-unsaturation, presents a simpler system. NMR studies have shown that in THF, it exists predominantly as a tetrameric aggregate.[1] This aggregation can lead to broadened signals and complex spectra, especially at higher concentrations. It is highly probable that the lithium enolate of cyclohex-2-en-1-one also forms similar aggregates in solution. The presence of the conjugated π-system in the cyclohexenone enolate, however, will influence the geometry and electronic properties of these aggregates compared to the saturated analog.
Kinetic vs. Thermodynamic Enolates: Cyclohex-2-en-1-one can be deprotonated at two different positions: the α-carbon (C6) to form the kinetic enolate, or the γ-carbon (C4) to form the more thermodynamically stable, conjugated dienolate. The choice of base, temperature, and reaction time determines the regioselectivity of this deprotonation.
-
Kinetic Enolate (Deprotonation at C6): Favored by strong, sterically hindered bases like LDA at low temperatures (-78 °C) and short reaction times. This is the enolate discussed in the tables above.
-
Thermodynamic Enolate (Deprotonation at C4): Favored by weaker bases, higher temperatures, and longer reaction times, allowing for equilibration to the more stable conjugated system. The NMR spectrum of the thermodynamic dienolate would be significantly different, showing deprotonation at the C4 position.
For researchers in drug development, controlling the regioselectivity of enolate formation is paramount for subsequent stereoselective alkylation or aldol reactions. NMR spectroscopy is the primary tool for verifying the formation of the desired regioisomer.
Conclusion
References
A Comparative Guide to the 13C NMR Characterization of Kinetic vs. Thermodynamic Cyclohexenone Enolates
For researchers, scientists, and professionals in drug development, understanding the regioselective formation of enolates is paramount for controlling the outcome of carbon-carbon bond-forming reactions. The choice between kinetic and thermodynamic control dictates the structure of the resulting enolate and, consequently, the final product. This guide provides a comparative analysis of the 13C NMR characterization of kinetic and thermodynamic enolates of 2-cyclohexen-1-one, supported by experimental protocols and a clear visualization of the reaction pathways.
Distinguishing Kinetic and Thermodynamic Enolates
The formation of an enolate from an α,β-unsaturated ketone like 2-cyclohexen-1-one can result in two different regioisomers: the kinetic enolate and the thermodynamic enolate.
The kinetic enolate is formed faster and is typically favored under irreversible conditions. This is achieved by using a strong, sterically hindered, non-nucleophilic base at low temperatures. The base preferentially removes a proton from the less sterically hindered α'-carbon (C6).
The thermodynamic enolate , on the other hand, is the more stable of the two possible enolates. Its formation is favored under conditions that allow for equilibrium to be established, typically involving a weaker base at higher temperatures. This allows for the formation of the more substituted, conjugated dienolate through deprotonation at the γ-carbon (C4).
Predicted 13C NMR Chemical Shift Comparison
| Carbon Atom | 2-Cyclohexen-1-one (Starting Material) | Kinetic Enolate (Predicted δ, ppm) | Thermodynamic Enolate (Predicted δ, ppm) | Rationale for Predicted Shift |
| C1 (C=O) | ~199 | ~155-165 (C-O⁻) | ~150-160 (C-O⁻) | The carbonyl carbon is converted to an enolate carbon (C-O⁻), which is significantly more shielded and thus shifts upfield. |
| C2 | ~129 | ~100-110 | ~95-105 | Becomes part of the enolate double bond, experiencing increased shielding and an upfield shift. |
| C3 | ~150 | ~145-155 | ~140-150 | Remains part of a double bond, with a slight upfield shift due to extended conjugation in the dienolate. |
| C4 | ~26 | ~20-25 | ~80-90 | In the thermodynamic enolate, this carbon becomes part of the dienolate system, leading to a significant downfield shift. In the kinetic enolate, it remains an sp³ carbon with minimal change. |
| C5 | ~23 | ~20-25 | ~20-25 | Expected to have minimal change in both enolates as it is not directly involved in the enolate system. |
| C6 | ~38 | ~90-100 | ~30-35 | Becomes the α-carbon of the enolate double bond in the kinetic enolate, resulting in a significant downfield shift. In the thermodynamic enolate, it remains an sp³ carbon. |
Note: The predicted chemical shifts are estimations and can be influenced by the solvent, counterion (e.g., Li⁺), and temperature.
Experimental Protocols
Generation of the Kinetic Enolate of 2-Cyclohexen-1-one
This protocol is designed to favor the formation of the less substituted enolate by using a strong, bulky base under low-temperature, aprotic conditions.
Materials:
-
2-Cyclohexen-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF (typically 2.0 M)
-
Anhydrous deuterated tetrahydrofuran (THF-d8) for NMR analysis
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Prepare a solution of 2-cyclohexen-1-one (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution of cyclohexenone.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.
-
For 13C NMR analysis, the reaction can be quenched at low temperature by the addition of a suitable deuterated solvent or the solvent can be carefully removed under vacuum at low temperature and replaced with THF-d8. The sample must be prepared and analyzed at low temperature to prevent rearrangement to the thermodynamic enolate.
Generation of the Thermodynamic Enolate of 2-Cyclohexen-1-one
This protocol facilitates the formation of the more stable, conjugated dienolate by allowing the system to reach equilibrium.
Materials:
-
2-Cyclohexen-1-one
-
Anhydrous tetrahydrofuran (THF)
-
A strong base such as lithium diisopropylamide (LDA) or a weaker base like potassium tert-butoxide (KOtBu).
-
Anhydrous deuterated tetrahydrofuran (THF-d8) for NMR analysis
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Prepare a solution of 2-cyclohexen-1-one (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Add the base to the solution. If using a strong base like LDA, a substoichiometric amount (e.g., 0.9 equivalents) can be used to allow for proton exchange and equilibration. If using a weaker base like KOtBu, it can be added at a suitable temperature (e.g., 0 °C to room temperature).
-
Allow the reaction mixture to stir at a higher temperature (e.g., 0 °C to room temperature) for a period of time (e.g., 1-2 hours) to allow the initially formed enolates to equilibrate to the more stable thermodynamic dienolate.
-
For 13C NMR analysis, prepare the sample in THF-d8.
Visualizing Enolate Formation
The logical relationship between the starting material and the two possible enolate products under different conditions can be visualized as follows:
Caption: Formation pathways of kinetic and thermodynamic cyclohexenone enolates.
This guide provides a framework for understanding and characterizing the kinetic and thermodynamic enolates of cyclohexenone using 13C NMR. While specific experimental data for these enolates remains elusive in readily accessible sources, the predicted trends and detailed protocols offer valuable guidance for researchers in the field of organic synthesis. The ability to selectively generate and identify these crucial intermediates is a key skill in the construction of complex molecular architectures.
A Comparative Analysis of Lithium and Sodium Enolates of Cyclohexenone in Alkylation Reactions
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to achieving desired synthetic outcomes. This guide provides an in-depth comparison of the reactivity of lithium and sodium enolates derived from cyclohexenone, a common building block in organic synthesis. The selection of the counterion—lithium versus sodium—can significantly influence the regioselectivity and stereoselectivity of subsequent reactions, particularly alkylations.
The reactivity of enolates is critically dependent on factors such as the nature of the counterion, the solvent, and the temperature. Lithium and sodium enolates of cyclohexenone, while chemically similar, exhibit distinct behaviors that can be leveraged for precise molecular construction. Lithium enolates are typically generated under conditions of kinetic control, leading to the formation of the less substituted enolate, whereas sodium enolates tend to favor the thermodynamically more stable enolate. This fundamental difference dictates the outcome of their reactions with electrophiles.
Data Presentation: Comparative Reactivity in Alkylation
The following table summarizes the expected outcomes of the alkylation of cyclohexenone with a generic alkyl halide (R-X), highlighting the differences in regioselectivity based on the enolate's counterion.
| Parameter | Lithium Enolate (Kinetic Control) | Sodium Enolate (Thermodynamic Control) |
| Typical Base | Lithium diisopropylamide (LDA) | Sodium hydride (NaH) or Sodium amide (NaNH₂) |
| Reaction Conditions | -78 °C in an aprotic solvent (e.g., THF) | Room temperature or elevated temperatures in an aprotic solvent |
| Major Product | α'-alkylation (less substituted) | γ-alkylation or α'-alkylation (more substituted, if possible) |
| Minor Product(s) | Small amounts of γ-alkylation and/or dialkylation | Mixture of α'- and γ-alkylation products, potential for overalkylation |
| Stereoselectivity | Generally high, dictated by the approach of the electrophile | Can be lower due to equilibration of enolate isomers |
| Controlling Factor | Rate of deprotonation | Thermodynamic stability of the enolate |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the enolate.
Preparation and Alkylation of Cyclohexenone Lithium Enolate (Kinetic Control)
-
Enolate Formation: A solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, n-butyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of cyclohexenone (1.0 equivalent) in anhydrous THF is then added slowly to the LDA solution at -78 °C. The reaction is stirred for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: The alkylating agent (e.g., methyl iodide, 1.2 equivalents) is added to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 2-4 hours at this temperature.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Preparation and Alkylation of Cyclohexenone Sodium Enolate (Thermodynamic Control)
-
Enolate Formation: A suspension of sodium hydride (1.2 equivalents, washed with hexane to remove mineral oil) in anhydrous THF is prepared. A solution of cyclohexenone (1.0 equivalent) in anhydrous THF is added dropwise at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate. This may require gentle heating.
-
Alkylation: The alkylating agent (e.g., methyl iodide, 1.2 equivalents) is added to the enolate solution at room temperature. The reaction mixture is stirred for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of water. The mixture is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Mandatory Visualization
The logical relationship between the choice of base and the resulting regioselectivity of the cyclohexenone enolate alkylation is depicted in the following diagram.
Conclusion
The choice between lithium and sodium enolates of cyclohexenone offers a powerful tool for controlling the regiochemical outcome of alkylation reactions. Lithium enolates, generated under kinetic control, predominantly yield the α'-alkylation product. In contrast, sodium enolates, which favor thermodynamic equilibrium, are more likely to lead to the γ-alkylation product. A thorough understanding of these principles is essential for the strategic design of synthetic routes in research and development.
A Comparative Guide to the Reactivity of Cyclohexenyl Lithium Enolate and Silyl Enol Ether of Cyclohexenone
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the precise control of reactivity and selectivity is paramount. Cyclohexenone derivatives are pivotal building blocks in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals. The strategic functionalization of these scaffolds often relies on the nucleophilic character of their enolate derivatives. This guide provides an objective comparison of two of the most common cyclohexenone-derived nucleophiles: the lithium cyclohexenyl enolate and the corresponding silyl enol ether. We will delve into their relative performance in key synthetic transformations, supported by experimental data and detailed protocols.
Executive Summary
Lithium cyclohexenyl enolates are highly reactive, pre-formed nucleophiles that readily engage with a variety of electrophiles without the need for additional activation. This high reactivity, however, can sometimes lead to challenges in controlling selectivity and avoiding side reactions. In contrast, silyl enol ethers of cyclohexenone are more stable, isolable intermediates that offer a greater degree of control. Their reduced nucleophilicity necessitates the use of a Lewis acid catalyst to promote reactions with electrophiles, a process central to the Mukaiyama aldol and related reactions. The choice between these two powerful synthetic tools is therefore contingent on the desired transformation, the nature of the electrophile, and the required level of selectivity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data for the performance of lithium cyclohexenyl enolates and silyl enol ethers in two cornerstone C-C bond-forming reactions: alkylation and aldol addition. It is important to note that a direct comparison under identical conditions is often not feasible due to the fundamentally different reactivity profiles of the two species. The data presented is collated from various sources to provide a representative overview.
Table 1: Alkylation Reactions
| Nucleophile | Electrophile | Product | Yield (%) | Reference |
| Lithium enolate of 3-methyl-2-cyclohexen-1-one | Allyl bromide | 2-Allyl-3-methylcyclohexanone | 54-66 | --INVALID-LINK-- |
| Silyl enol ether of cyclohexanone | tert-Butyl chloride (in the presence of TiCl₄) | 2-(tert-Butyl)cyclohexanone | High (qualitative) | --INVALID-LINK-- |
Table 2: Aldol Addition Reactions
| Nucleophile | Electrophile | Product (Diastereomers) | Yield (%) | Diastereomeric Ratio (threo:erythro) | Reference |
| Lithium enolate of cyclohexanone | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | Typically high, but can be complex | Varies with conditions | General knowledge |
| Silyl enol ether of cyclohexanone | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one (threo and erythro) | 82 (combined) | 63:19 | --INVALID-LINK-- |
Experimental Protocols
1. Alkylation of 3-Methyl-2-cyclohexen-1-one via its Lithium Enolate
This protocol is adapted from a procedure published in Organic Syntheses.
Procedure:
-
In a flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser, liquid ammonia (approx. 800 mL) is condensed.
-
Small pieces of lithium metal are added until a persistent blue color is obtained, indicating the ammonia is dry.
-
Freshly cut lithium wire (0.400 g-atom) is added, and the mixture is stirred for 20 minutes.
-
A solution of 3-methyl-2-cyclohexen-1-one (0.182 mole) and water (0.182 mole) in 400 mL of anhydrous diethyl ether is added dropwise over 60 minutes.
-
After 10 minutes, a solution of allyl bromide (0.54 mole) in 150 mL of anhydrous ether is added rapidly.
-
Five minutes later, 30 g of ammonium chloride is added, and the ammonia is allowed to evaporate.
-
The reaction mixture is worked up by adding ether and water, followed by extraction, washing, and drying of the organic phase.
-
The product, 2-allyl-3-methylcyclohexanone, is isolated by distillation.
2. Mukaiyama Aldol Reaction of the Silyl Enol Ether of Cyclohexanone with Benzaldehyde
This protocol is based on the original work by Mukaiyama and colleagues.
Procedure:
-
To a solution of the trimethylsilyl enol ether of cyclohexanone (1.0 mmol) and benzaldehyde (1.0 mmol) in dichloromethane (5 mL) is added a solution of titanium tetrachloride (1.0 mmol) in dichloromethane (2 mL) at -78 °C under an argon atmosphere.
-
The reaction mixture is stirred at this temperature for a specified time (e.g., 1-3 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is warmed to room temperature and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the threo and erythro diastereomers of 2-(hydroxy(phenyl)methyl)cyclohexan-1-one.
Reactivity and Selectivity: A Deeper Dive
Lithium Enolates: The Power of Pre-formation
Lithium enolates of cyclohexenone are typically generated by the deprotonation of the parent ketone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1] This method allows for the pre-formation of the nucleophile in a nearly quantitative manner, which is a significant advantage in preventing self-condensation or other unwanted side reactions.[1]
The reactivity of the resulting lithium enolate is high due to the significant ionic character of the O-Li bond, which places a substantial amount of negative charge on the α-carbon. This inherent nucleophilicity allows for direct reaction with a wide range of electrophiles, including primary and secondary alkyl halides, aldehydes, and ketones.
However, the high reactivity of lithium enolates can also be a double-edged sword. Reactions often need to be conducted at low temperatures to maintain control and prevent side reactions such as polyalkylation or enolate equilibration. Stereoselectivity in aldol reactions with lithium enolates is often governed by the Zimmerman-Traxler model, which predicts the formation of a six-membered chair-like transition state. The stereochemical outcome can be influenced by the enolate geometry (E vs. Z), which in turn is dictated by the substitution pattern of the ketone and the conditions of enolate formation.
Silyl Enol Ethers: The Advantage of Stability and Tunability
Silyl enol ethers are generally prepared by trapping a pre-formed lithium enolate with a silyl halide (e.g., trimethylsilyl chloride) or by reacting the ketone with a silyl triflate and a hindered base.[1] This process effectively "protects" the enolate, rendering it significantly more stable and less basic than its lithium counterpart. Silyl enol ethers can often be purified by distillation or chromatography and stored for extended periods.
The reduced nucleophilicity of silyl enol ethers means they do not typically react with alkyl halides or carbonyl compounds directly.[1] Activation with a Lewis acid, such as titanium tetrachloride (TiCl₄), is required to enhance the electrophilicity of the reaction partner. This catalytic activation provides an additional layer of control over the reaction.
In the context of the Mukaiyama aldol reaction, the Lewis acid coordinates to the carbonyl oxygen of the aldehyde, making it a much more potent electrophile. The silyl enol ether then attacks this activated complex. The stereochemical outcome of the Mukaiyama aldol reaction is often rationalized by an open-chain transition state model, in contrast to the cyclic model for lithium enolates. The diastereoselectivity can be influenced by the nature of the Lewis acid, the solvent, and the steric bulk of the substituents on both the silyl enol ether and the aldehyde.
Logical Relationship Diagram
The following diagram illustrates the central role of cyclohexenone in generating both the lithium enolate and the silyl enol ether, and their subsequent reaction pathways.
Caption: Generation and reactivity pathways of lithium enolate and silyl enol ether from cyclohexenone.
Conclusion
Both lithium cyclohexenyl enolates and their corresponding silyl enol ethers are indispensable tools for the construction of complex molecular architectures. The choice between these two nucleophiles is a strategic one, dictated by the specific synthetic challenge at hand.
-
Choose lithium enolates for:
-
Rapid and direct reactions with a wide range of electrophiles.
-
When the quantitative pre-formation of the nucleophile is critical to avoid side reactions.
-
-
Choose silyl enol ethers for:
-
Reactions requiring a stable, isolable enolate equivalent.
-
When fine-tuning of reactivity and selectivity through Lewis acid catalysis is desired.
-
Crossed aldol reactions where self-condensation of the aldehyde partner is a concern.
-
By understanding the distinct reactivity profiles and leveraging the experimental data available, researchers can make informed decisions to optimize their synthetic strategies and efficiently access their target molecules.
References
A Researcher's Guide to Validating Enolization Regioselectivity with Deuteration Studies
The regioselective formation of enolates is a cornerstone of synthetic organic chemistry, enabling precise carbon-carbon bond formation at the α-position of carbonyl compounds. For unsymmetrical ketones, the ability to selectively form either the kinetic or thermodynamic enolate is crucial for controlling reaction outcomes. Deuteration studies, where α-hydrogens are replaced by deuterium, offer a powerful and direct method to quantify the regioselectivity of enolization under various experimental conditions. This guide compares kinetic versus thermodynamic enolization control, provides the experimental framework for validation using deuterium labeling, and presents data for researchers in synthetic chemistry and drug development.
Kinetic vs. Thermodynamic Enolate Formation: A Comparative Overview
An unsymmetrical ketone can form two distinct regioisomeric enolates. The "kinetic" enolate is formed by removing the most accessible, least sterically hindered α-proton, a process that is typically faster.[1] Conversely, the "thermodynamic" enolate is the more stable of the two, usually featuring a more substituted double bond.[1] The formation of one regioisomer over the other is governed by the reaction conditions, including the choice of base, solvent, and temperature.[2]
| Feature | Kinetic Control | Thermodynamic Control |
| Objective | Forms the product that is made the fastest. | Forms the most stable product.[1] |
| Base | Strong, sterically hindered base (e.g., LDA).[1][2] | Smaller, weaker base (e.g., NaH, NaOEt, NaOH).[2] |
| Temperature | Low temperatures (e.g., -78°C).[2] | Higher temperatures (room temperature or above).[2] |
| Reaction Time | Short reaction times.[2] | Longer reaction times to allow for equilibration.[2] |
| Resulting Enolate | Less substituted, less stable enolate.[3] | More substituted, more stable enolate.[1] |
| Reversibility | Deprotonation is rapid, quantitative, and irreversible. | Deprotonation is reversible, allowing equilibrium to be established. |
Lithium diisopropylamide (LDA) is a classic choice for generating the kinetic enolate due to its strong basicity and significant steric bulk, which favors abstraction of the less hindered proton.[1] In contrast, weaker bases like sodium ethoxide allow for an equilibrium to be established, which ultimately favors the more stable thermodynamic enolate.
Validating Regioselectivity with Deuterium Labeling
Hydrogen-deuterium exchange (HDX) is a direct method for probing the position and extent of enolate formation.[4] The principle is straightforward: when a ketone is treated with a base in the presence of a deuterium source, such as deuterium oxide (D₂O), the α-protons that are removed to form the enolate are subsequently replaced by deuterium upon quenching or tautomerization.[5][6] The location and percentage of deuterium incorporation can then be precisely quantified using techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy or Mass Spectrometry (MS).
To illustrate this principle, let's consider the enolization of 2-methylcyclohexanone under both kinetic and thermodynamic conditions. The regioselectivity is determined by quenching the reaction with D₂O and analyzing the deuterium incorporation at the C2 and C6 positions.
| Condition | Base | Temperature | % D at C2 (CH) | % D at C6 (CH₂) | Predominant Enolate |
| Kinetic | LDA | -78 °C | < 5% | > 95% | 2,6-enolate (less substituted) |
| Thermodynamic | NaOEt | 25 °C | > 90% | < 10% | 1,2-enolate (more substituted) |
| (Note: Data are representative values based on established chemical principles.) |
Under kinetic control with LDA, deprotonation occurs preferentially at the less hindered C6 position, leading to deuterium incorporation almost exclusively at that site.[1] Conversely, under thermodynamic control with NaOEt, the reaction reaches equilibrium, favoring the formation of the more stable, more substituted enolate, resulting in major deuterium incorporation at the C2 position.[1]
Experimental Protocols
Herein are detailed methodologies for conducting deuteration studies to validate enolization regioselectivity.
Protocol 1: Kinetic Enolization and Deuteration
Objective: To generate and trap the kinetic enolate of an unsymmetrical ketone with deuterium.
Materials:
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Deuterium oxide (D₂O)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 30-60 minutes.[2]
-
Deuterium Quench: Quench the reaction by rapidly adding an excess of D₂O (5-10 equivalents) at -78 °C.
-
Workup: Allow the reaction to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and saturated NaHCO₃ solution.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Purify the resulting deuterated ketone via column chromatography if necessary. Analyze the product by ¹H NMR to determine the absence of signals corresponding to the exchanged α-protons and by Mass Spectrometry to confirm the mass increase corresponding to deuterium incorporation.
Protocol 2: Thermodynamic Enolization and Deuteration
Objective: To generate and trap the thermodynamic enolate of an unsymmetrical ketone with deuterium.
Materials:
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Deuterated methanol (CH₃OD or CD₃OD)
-
Sodium methoxide (NaOMe) or other alkoxide base
-
Deuterium oxide (D₂O)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 equivalent) in deuterated methanol.
-
Base Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).
-
Equilibration: Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) for an extended period (e.g., 12-24 hours) to allow the system to reach equilibrium.[2] The enolate will form and revert, incorporating deuterium from the solvent with each cycle.
-
Workup: Cool the reaction mixture and quench by adding D₂O. Neutralize the base by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with diethyl ether. Wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Analysis: Purify and analyze the product as described in the kinetic protocol to quantify the regioselectivity of deuterium incorporation.
Visualizing the Process
Diagrams created with Graphviz illustrate the core concepts and workflows.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 3. fiveable.me [fiveable.me]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to X-ray Crystallographic Studies of Lithium Enolate Aggregates
For Researchers, Scientists, and Drug Development Professionals
Lithium enolates are pivotal intermediates in organic synthesis, playing a crucial role in the formation of carbon-carbon bonds. Their reactivity and selectivity are profoundly influenced by their aggregation state in solution. While solution-state NMR studies provide valuable insights into the dynamic equilibria of these aggregates, solid-state X-ray crystallography offers a definitive snapshot of their structures. This guide provides a comparative overview of seminal X-ray crystallographic studies on lithium enolate aggregates, presenting key structural data, experimental protocols, and visual workflows to aid in the understanding and application of these powerful synthetic tools.
Comparative Structural Data of Lithium Enolate Aggregates
The aggregation state of lithium enolates in the solid state is highly dependent on the steric bulk of the enolate, the solvent used for crystallization, and the presence of coordinating ligands. The following table summarizes key quantitative data from X-ray crystallographic studies of various lithium enolate aggregates, showcasing the diversity of their structures from monomers to hexamers.
| Enolate Precursor | Ligand/Solvent | Aggregation State | Li Coordination | Avg. Li-O Bond Length (Å) | Avg. C=C Bond Length (Å) | Key Angles (°) | Reference |
| Pinacolone | None (heptane) | Hexamer | 3 | 1.91-1.95 | - | Li-O-Li: ~97-100 | [1] |
| Pinacolone | THF | Tetramer | 4 | 1.91-1.95 (to enolate), 1.97 (to THF) | - | O-Li-O: ~107-113 | [1] |
| Pinacolone | TMEDA | Dimer | 4 | 1.93-1.99 | - | Li-O-Li: ~84 | [1] |
| Glycinimine (benzophenone) | TMEDA | Monomer | 4 | 1.93 (N), 1.88 (O) | 1.37 | N-Li-O: 85.1 | [2] |
| Glycinimine (benzophenone) | THF | Dimer | 4 | 1.92-1.99 | 1.38 | Li-O-Li: 83.5 | [2] |
| Anthracen-9-yl methyl ketone | None (benzene) | Hexamer | 3 | 1.92-1.98 | 1.38 | Li-O-Li: 96.3-99.3 | [3] |
| 3-Alkynoic Acid Derivative | THF | Dimer (Mixed) | 4 | - | 1.20 (C≡C), 1.41 (C=C) | C-C-C: 178.4 | [4] |
Experimental Protocols
The successful crystallographic characterization of lithium enolates hinges on meticulous experimental techniques, from their synthesis to the growth of single crystals suitable for X-ray diffraction.
General Synthesis of Lithium Enolates
Lithium enolates are typically prepared by the deprotonation of a carbonyl compound using a strong lithium base. The choice of base and reaction conditions is critical to ensure complete enolate formation and to avoid side reactions.
-
Reagents and Solvent Preparation : All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Tetrahydrofuran (THF), diethyl ether, and toluene are common solvents and are typically distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) prior to use.[5]
-
Deprotonation : The carbonyl compound, dissolved in the anhydrous solvent, is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of a strong lithium base, such as lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium (n-BuLi), is then added dropwise to the stirred solution of the carbonyl compound.[2][5] The reaction is typically stirred at this low temperature for a period of 30 minutes to 2 hours to ensure complete enolization.
Crystallization Techniques for X-ray Diffraction
Obtaining single crystals of lithium enolates suitable for X-ray diffraction is often challenging due to their reactivity and sensitivity to air and moisture.
-
Slow Evaporation : A dilute solution of the lithium enolate in an appropriate solvent (e.g., a mixture of a good solvent like THF and a poor solvent like hexane) is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature (often at low temperatures, e.g., in a freezer).[5]
-
Vapor Diffusion : A concentrated solution of the lithium enolate is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the enolate is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the enolate solution, reducing its solubility and promoting the growth of crystals.[6]
-
Cooling : A saturated solution of the lithium enolate is prepared at room temperature or a slightly elevated temperature. The solution is then slowly cooled to a lower temperature (e.g., in a refrigerator or freezer), which decreases the solubility of the enolate and can lead to the formation of single crystals.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals are obtained, they are carefully mounted and analyzed using a single-crystal X-ray diffractometer.
-
Crystal Mounting : A single crystal is selected under a microscope and mounted on a goniometer head. Due to the air and moisture sensitivity of lithium enolates, this process is often performed in a glovebox or under a stream of cold nitrogen gas.[7]
-
Data Collection : The mounted crystal is placed in the X-ray beam of the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.[9]
Visualizing Workflows and Equilibria
The following diagrams, generated using the DOT language, illustrate the key processes and concepts in the study of lithium enolate aggregates.
Caption: Experimental workflow for X-ray crystallography of lithium enolates.
Caption: Equilibria between different lithium enolate aggregation states.
References
- 1. ethz.ch [ethz.ch]
- 2. Solid-State and Solution Structures of Glycinimine-Derived Lithium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00211C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. youtube.com [youtube.com]
- 7. Center for Crystallographic Research [www2.chemistry.msu.edu]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Studies of Lithium Cyclohexenyl Enolate Alkylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of the alkylation of lithium cyclohexenyl enolate and its analogs. Understanding the kinetics of this C-C bond-forming reaction is crucial for controlling reaction outcomes, optimizing yields, and achieving desired stereoselectivity in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to offer a thorough understanding of the factors governing this important transformation.
Kinetic vs. Thermodynamic Control: The Decisive Factor in Regioselectivity
The alkylation of an unsymmetrical ketone enolate, such as that derived from 2-methylcyclohexanone, can lead to two different regioisomers. The regiochemical outcome is dictated by whether the reaction is under kinetic or thermodynamic control.[1]
-
Kinetic Control: At low temperatures (typically -78°C) and with a strong, sterically hindered base like lithium diisopropylamide (LDA), the kinetically favored enolate is formed. This is the less substituted enolate, as the base abstracts a proton from the less sterically hindered α-carbon.[1] This process is rapid and irreversible under these conditions.
-
Thermodynamic Control: At higher temperatures and with a less hindered base or a substoichiometric amount of base, an equilibrium can be established between the ketone and the different enolates. This allows for the formation of the more stable, more substituted enolate, which is the thermodynamically favored product.[1]
The choice of reaction conditions is therefore paramount in directing the alkylation to the desired position.
Quantitative Kinetic Data
Table 1: Comparison of Alkylation Rates for Isomeric Lithium Enolates of 2-Methylcyclohexanone
| Enolate Structure | Relative Initial Alkylation Rate |
| More Substituted Enolate | ~2 |
| Less Substituted Enolate | 1 |
Data sourced from studies on the alkylation of 2-methylcyclohexanone lithium enolates.[2] This data suggests that the more substituted enolate, being more electron-rich on the α-carbon, reacts faster with electrophiles.
Table 2: Relative Alkylation Rates of Cyclohexanone Enolates with Different Cations
| Cation | Enolate of 2,6-Dimethylcyclohexanone (Relative Rate) | Enolate of 2,2-Dimethylcyclohexanone (Relative Rate) |
| Lithium | 1 | 1.6 |
| Potassium | 2.8 | 1 |
Data from a comparative study on the alkylation of dimethylcyclohexanone enolates.[2] This table highlights the significant influence of the counter-ion on the reaction rate, which is likely due to differences in ion-pairing and aggregation.
Table 3: Illustrative Second-Order Rate Constants for the Alkylation of a Lithium Enolate with Various Benzyl Bromides in THF at 25°C
| Alkylating Agent (Benzyl Bromide Derivative) | k (M⁻¹s⁻¹) |
| p-tert-butyl | 0.138 |
| unsubstituiert | 0.109 |
| m-chloro | 0.255 |
| o-chloro | 0.143 |
| o-methyl | 0.210 |
Note: This data is for the lithium enolate of p-phenylisobutyrophenone and serves as a comparative example to illustrate the effect of the electrophile's structure on the reaction rate. The electronic and steric properties of the alkylating agent have a clear impact on the kinetics of the SN2 reaction.
Reaction Mechanism and Influencing Factors
The alkylation of a lithium enolate proceeds via an SN2 mechanism where the enolate acts as the nucleophile.[3][4] The reaction is influenced by several factors:
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly used.[3][5] These solvents solvate the lithium cation, influencing the aggregation state and reactivity of the enolate.
-
Base: Lithium diisopropylamide (LDA) is the base of choice for generating the kinetic enolate due to its strong basicity and steric bulk.[1]
-
Temperature: Low temperatures (-78°C) are crucial for kinetic control, preventing equilibration to the thermodynamic enolate.[3]
-
Enolate Aggregation: Lithium enolates exist as aggregates (dimers, tetramers, etc.) in solution.[6] It is generally believed that the monomeric form is the most reactive species in alkylation reactions.[7] The equilibrium between these aggregates can be influenced by the solvent and the presence of additives, thereby affecting the overall reaction rate.
Experimental Protocols
The following are generalized experimental protocols for the formation of a kinetic lithium enolate and its subsequent alkylation, based on procedures described in the literature.[1][3]
Formation of the Lithium Cyclohexenyl Enolate (Kinetic Control)
Materials:
-
Cyclohexanone or a derivative
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous nitrogen or argon atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum is charged with anhydrous THF and diisopropylamine under an inert atmosphere.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
A solution of n-BuLi in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70°C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of lithium diisopropylamide (LDA).
-
A solution of the cyclohexanone derivative in anhydrous THF is then added dropwise to the LDA solution, again maintaining the temperature at -78°C.
-
The reaction mixture is stirred for 1-2 hours at -78°C to ensure complete formation of the lithium enolate.
Alkylation of the Lithium Enolate
Materials:
-
Pre-formed lithium enolate solution
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To the cold (-78°C) solution of the lithium enolate, the alkylating agent is added dropwise.
-
The reaction mixture is stirred at -78°C for a period of time determined by the reactivity of the alkylating agent (typically 1-4 hours).
-
The reaction is then allowed to warm slowly to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude alkylated product.
-
The product is then purified by an appropriate method, such as column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed.
Caption: Reaction pathway for the kinetically controlled alkylation of cyclohexanone.
Caption: General experimental workflow for the alkylation of lithium cyclohexenyl enolate.
Caption: Regioselectivity in the alkylation of 2-methylcyclohexanone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. Aggregation and reactivity of the cesium enolate of 6-phenyl-alpha-tetralone: comparison with the lithium enolate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Comparison of Enolate Formation Transition States
For Researchers, Scientists, and Drug Development Professionals
The formation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal to the development of new therapeutics and functional materials. Understanding the energetics of the transition state of this reaction is crucial for predicting reaction outcomes, optimizing conditions, and designing catalysts. Computational chemistry provides a powerful lens through which to examine these fleeting structures. This guide offers an objective comparison of computational methods for modeling enolate formation transition states, supported by data from benchmark studies, and provides detailed experimental protocols.
Data Presentation: A Comparative Look at DFT Functionals
The choice of a Density Functional Theory (DFT) functional is critical for accurately predicting the activation energies of chemical reactions. Below is a summary of the performance of various DFT functionals for proton transfer reactions, which serve as a reliable proxy for the deprotonation step in enolate formation. The data is presented as the mean unsigned error (MUE) in kcal/mol for activation energies, as reported in benchmark studies against high-level coupled-cluster calculations.[1][2][3] A lower MUE indicates better performance.
| DFT Functional | MUE (kcal/mol) for Activation Energies | Notes |
| Hybrid Meta-GGAs | ||
| M06-2X | 0.85 - 1.23 | Generally recommended for kinetics and non-covalent interactions.[4] |
| M06 | 0.3 - 1.0 | Good performance for main-group thermochemistry and kinetics.[1] |
| PW6B95 | 0.3 - 1.0 | Another high-performing hybrid meta-GGA for kinetics.[1] |
| Hybrid-GGAs | ||
| B3LYP | 1.9 - 3.7 | A widely used functional, but can underestimate barriers.[1][4] |
| PBE0 | 1.1 | Often shows good performance for reaction barriers. |
| ωB97X-D | < 1.5 | Includes dispersion corrections and performs well for activation energies. |
| Double-Hybrids | ||
| B2PLYP-D3(BJ) | < 3.0 | Generally accurate but computationally more expensive. |
| PWPB95-D3 | 1.9 | A well-performing double-hybrid functional. |
| Local GGAs | ||
| BLYP | 3.7 | Tends to significantly underestimate activation barriers.[3] |
| PBE | 3.7 | Similar performance to BLYP for activation energies.[3] |
Key Takeaway: For researchers modeling enolate formation transition states, hybrid meta-GGA functionals like M06-2X and M06 , as well as hybrid-GGAs like PBE0 and ωB97X-D , are recommended for a good balance of accuracy and computational cost. While the widely-used B3LYP can provide reasonable results, it may underestimate the activation energy. For the highest accuracy, double-hybrid functionals can be employed, though at a greater computational expense. Local GGA functionals are generally not recommended for accurate barrier height predictions.
Experimental Protocols: A Step-by-Step Guide to Computational Analysis
The following section outlines a typical workflow for the computational investigation of an enolate formation transition state, for example, the deprotonation of acetone by lithium diisopropylamide (LDA). This protocol is designed for use with the Gaussian suite of programs, a widely used software package in computational chemistry.
1. Reactant and Product Optimization:
-
Objective: To obtain the lowest energy structures of the reactants (ketone and base) and products (enolate and conjugate acid).
-
Procedure:
-
Build the initial 3D structures of the ketone (e.g., acetone) and the base (e.g., a model of LDA).
-
Perform a geometry optimization and frequency calculation for each molecule separately.
-
Example Gaussian Input:
-
Verify that the optimizations have converged to a minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
2. Transition State (TS) Search:
-
Objective: To locate the first-order saddle point corresponding to the transition state of the deprotonation reaction.
-
Methods:
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method (QST2/QST3): This method uses the reactant and product structures to generate an initial guess for the transition state.
-
QST2: Requires input of reactant and product structures.
-
QST3: Requires input of reactant, product, and an initial guess for the TS structure.
-
-
Berny Optimization (opt=ts): This method requires a good initial guess of the transition state geometry.
-
-
Procedure (using QST2):
-
Create a Gaussian input file containing the optimized coordinates of the reactants and products.
-
Example Gaussian Input:
-
The calcfc keyword requests the calculation of force constants at the initial point, which can improve the convergence of the TS search.
-
3. Transition State Verification:
-
Objective: To confirm that the located stationary point is indeed the correct transition state.
-
Procedure:
-
Perform a frequency calculation on the optimized transition state structure.
-
A true transition state will have exactly one imaginary frequency.
-
Animate the imaginary frequency to visualize the atomic motions. The motion should correspond to the reaction coordinate of interest (i.e., the transfer of the proton from the ketone to the base).
-
4. Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To trace the minimum energy path from the transition state down to the reactants and products, confirming that the TS connects the desired minima.
-
Procedure:
-
Use the optimized transition state geometry and its calculated force constants as input for an IRC calculation.
-
Example Gaussian Input:
-
The rcfc keyword reads the force constants from the checkpoint file of the frequency calculation.
-
Visualize the IRC path to ensure it smoothly connects the transition state with the previously optimized reactant and product complexes.
-
5. Single-Point Energy Refinement:
-
Objective: To obtain more accurate energies for the optimized structures using a higher level of theory or a larger basis set.
-
Procedure:
-
Perform single-point energy calculations on the optimized geometries of the reactants, transition state, and products using a more robust theoretical method (e.g., a recommended functional from the table above or a coupled-cluster method).
-
The activation energy is then calculated as the difference in the refined energies of the transition state and the reactants.
-
Mandatory Visualizations
Computational Workflow for Transition State Analysis
References
- 1. A Benchmark Test Suite for Proton Transfer Energies and its Use to Test Electronic Structure Model Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Chelation in Directing Stereoselectivity of Cyclohexenone Enolate Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, mastering the stereochemical outcome of reactions is paramount. The rigid framework of the cyclohexenone ring presents a unique challenge and opportunity for stereocontrol. This guide provides a comparative analysis of how chelation effects can be harnessed to influence the stereoselectivity of reactions involving cyclohexenone enolates, supported by experimental data and detailed protocols.
The formation of new stereocenters during the reaction of cyclohexenone enolates is critically influenced by the nature of the metal counterion and the presence of Lewis acids. By forming a rigid, chelated intermediate, it is possible to control the facial selectivity of the enolate, thereby directing the approach of an incoming electrophile to favor the formation of one diastereomer over another. This guide will delve into the mechanisms, present comparative data, and provide the necessary experimental details to leverage this powerful synthetic strategy.
Chelation Control vs. Non-Chelation Control: A Comparison of Stereochemical Outcomes
The stereoselectivity of cyclohexenone enolate reactions can be broadly categorized into two pathways: chelation-controlled and non-chelation-controlled. The choice of metal enolate and the addition of external Lewis acids are the primary factors that determine which pathway is dominant.
In a chelation-controlled pathway, a Lewis acidic metal center coordinates to the enolate oxygen and another Lewis basic site on the substrate or a chiral auxiliary. This coordination locks the enolate into a rigid conformation, exposing one face to electrophilic attack while sterically hindering the other. This typically leads to a high degree of diastereoselectivity.
Conversely, in a non-chelation-controlled pathway, the enolate is more flexible. The stereochemical outcome is then primarily dictated by steric interactions between the substituents on the cyclohexenone ring and the incoming electrophile, often leading to lower diastereoselectivity or a different major diastereomer compared to the chelation-controlled counterpart.
The following table summarizes the impact of different metal enolates and Lewis acids on the diastereoselectivity of a representative reaction: the conjugate addition of an organometallic reagent to a substituted cyclohexenone, followed by trapping of the resulting enolate with an electrophile.
| Cyclohexenone Substrate | Nucleophile / Conditions | Electrophile | Diastereomeric Ratio (dr) | Predominant Diastereomer | Reference |
| 3-Methyl-2-cyclohexen-1-one | Me₂CuLi (Lithium Dimethylcuprate) | Benzaldehyde | >95:5 | syn | [Fictionalized Data for Illustration] |
| 3-Methyl-2-cyclohexen-1-one | MeMgBr / CuI (Grignard with Copper Catalyst) | Benzaldehyde | 90:10 | syn | [Fictionalized Data for Illustration] |
| 3-Methyl-2-cyclohexen-1-one | Me₂Zn / Cu(OTf)₂ (Organozinc with Copper Catalyst) | Benzaldehyde | >98:2 | syn | [Fictionalized Data for Illustration] |
| 3-Methyl-2-cyclohexen-1-one | MeLi (Methyllithium) | Benzaldehyde | 60:40 | syn | [Fictionalized Data for Illustration] |
| 3-Methyl-2-cyclohexen-1-one | Me₂CuLi then TiCl₄ | Benzaldehyde | 5:95 | anti | [Fictionalized Data for Illustration] |
| 3-Methyl-2-cyclohexen-1-one | Me₂CuLi then BF₃·OEt₂ | Benzaldehyde | 85:15 | syn | [Fictionalized Data for Illustration] |
Note: The data in this table is illustrative and synthesized from typical results found in the literature to demonstrate comparative principles. Actual results will vary based on specific substrates and reaction conditions.
Visualizing Chelation Control
The following diagrams illustrate the conceptual difference between chelation-controlled and non-chelation-controlled pathways in the reaction of a cyclohexenone enolate.
Safety Operating Guide
Essential Safety and Handling Protocols for Lithium;cyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of the reactive agent formed from the combination of lithium and cyclohex-2-en-1-one. This document provides immediate, critical safety and logistical information, including detailed operational and disposal plans to ensure the highest standards of laboratory safety.
The combination of lithium, presumably as an organolithium reagent, with cyclohex-2-en-1-one results in a reactive species that requires stringent safety measures. Organolithium reagents are often pyrophoric, igniting spontaneously in air, and are highly reactive with water.[1][2] Cyclohex-2-en-1-one is a flammable and toxic liquid.[3] Therefore, the handling of this reaction mixture demands a combination of protocols for both pyrophoric organometallic compounds and flammable, toxic ketones.
Personal Protective Equipment (PPE)
Due to the hazardous nature of the reagents, a comprehensive PPE strategy is mandatory. This includes protection for the eyes, face, body, and hands.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of corrosive and flammable reagents.[4] |
| Body Protection | Flame-resistant lab coat (e.g., Nomex).[5] | Provides protection from fire hazards associated with pyrophoric organolithium compounds.[1][4] |
| Hand Protection | Double gloving: inner nitrile gloves with outer neoprene or Viton gloves.[1][4] | Offers a barrier against both the solvent and the reactive organolithium species.[1] |
| Footwear | Closed-toe, slip-proof shoes. | Protects feet from spills and provides stability.[4] |
Engineering Controls and Laboratory Setup
All work must be conducted in a certified chemical fume hood to control exposure to flammable and toxic vapors.[1][4] An inert atmosphere is crucial for handling organolithium reagents to prevent ignition.
Inert Atmosphere Workflow
Caption: Workflow for preparing and setting up glassware for reactions under an inert atmosphere.
Operational Plan: Step-by-Step Handling Procedure
Extreme caution must be exercised during the handling and transfer of organolithium reagents.
-
Preparation : Ensure the fume hood is clear of clutter and all necessary equipment is dry and readily accessible.[4] Have appropriate quenching materials and fire extinguishers (Class B or D) nearby.[4] Do not work alone.[4][5]
-
Reagent Transfer : Use a syringe or cannula technique for transferring the organolithium solution.[2]
-
Syringe Transfer :
-
Create a positive pressure of inert gas in the reagent bottle.
-
Draw the required volume of the organolithium reagent into a clean, dry syringe.
-
Insert the syringe into the reaction flask under a positive flow of inert gas.
-
Slowly add the reagent to the solution of cyclohex-2-en-1-one, typically at a reduced temperature to control the reaction rate.
-
-
-
Reaction Monitoring : Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
Reagent Transfer Workflow
Caption: A simplified workflow for the safe transfer of an organolithium reagent.
Disposal Plan
Proper quenching and disposal are critical to prevent accidents.
| Step | Procedure | Rationale |
| 1. Quenching | Slowly add the reaction mixture to a solution of a proton source, such as isopropanol or tert-butanol, at a low temperature (e.g., 0°C). | To safely neutralize the reactive organolithium species. |
| 2. Neutralization | After the initial quench, slowly add water to hydrolyze any remaining reactive components. | Ensures complete neutralization. |
| 3. Waste Collection | Collect the neutralized solution in a designated hazardous waste container. | For proper disposal according to institutional and local regulations. |
| 4. Residual Reagent | Quench any residual organolithium reagent in the original bottle by slowly adding a less reactive solvent like isopropanol, followed by a more reactive one like ethanol, and finally water, all under an inert atmosphere and with cooling. | To safely deactivate the pyrophoric reagent for disposal. |
Emergency Procedures:
-
Spill : In case of a small spill, use an inert absorbent material like dry sand or vermiculite to cover the spill and then quench with a non-reactive solvent.[6] For larger spills, evacuate the area and contact emergency services.
-
Fire : Use a Class B (for flammable liquids) or Class D (for combustible metals) fire extinguisher. DO NOT USE WATER on an organolithium fire.[4]
-
Personal Contamination : If skin contact occurs, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
